"4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide chemical properties"
Executive Summary 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide represents a critical structural scaffold in medicinal chemistry, specifically within the development of Carbonic Anhydrase Inhibitors (CAIs) . This molec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide represents a critical structural scaffold in medicinal chemistry, specifically within the development of Carbonic Anhydrase Inhibitors (CAIs) . This molecule fuses two distinct pharmacophores:[1]
Benzenesulfonamide: A classic Zinc-Binding Group (ZBG) essential for coordinating the catalytic metal ion in metalloenzymes.
2-Oxo-1,3-oxazolidine (Oxazolidinone): A heterocyclic "tail" that facilitates secondary interactions within the enzyme active site, modulating isoform selectivity (particularly against tumor-associated isoforms hCA IX and XII).
This guide details the physicochemical profile, robust synthetic pathways, and mechanistic actions of this compound, serving as a reference for researchers optimizing CAI selectivity.
Molecular Architecture & Physicochemical Profile
The compound is characterized by a rigid phenyl linker separating the hydrophilic sulfonamide head and the polar oxazolidinone tail. This amphiphilic nature dictates its solubility and binding kinetics.
Table 1: Physicochemical Specifications
Property
Value / Descriptor
Note
IUPAC Name
4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide
-
Molecular Formula
-
Molecular Weight
242.25 g/mol
-
H-Bond Donors
1 (Sulfonamide )
Critical for Zn coordination
H-Bond Acceptors
4 (Sulfonyl O, Carbonyl O, Ring O)
-
TPSA
~85-95 Ų
Polar Surface Area
LogP (Calc)
~0.3 – 0.8
Low lipophilicity; poor water solubility
Solubility
DMSO, DMF, Acetone (Hot)
Insoluble/Poor in water, Hexane
Melting Point
>200°C (Typical for class)
High lattice energy due to intermolecular H-bonding
Synthetic Pathways & Process Chemistry
The synthesis of N-aryl oxazolidinones from anilines is the most robust route. The protocol below utilizes 4-aminobenzenesulfonamide (Sulfanilamide) as the starting material.
Reaction Logic
The transformation involves a nucleophilic attack of the aniline nitrogen onto an electrophilic linker (2-chloroethyl chloroformate), followed by an intramolecular cyclization induced by a base.
Workflow Visualization (DOT)
Figure 1: Two-step synthetic pathway involving carbamate formation followed by base-mediated cyclization.
Detailed Experimental Protocol
Step 1: Carbamate Formation
Dissolution: Dissolve 4-aminobenzenesulfonamide (1.0 eq) in anhydrous THF or Dioxane.
Acylation: Cool to 0°C. Add 2-chloroethyl chloroformate (1.1 eq) dropwise.
Scavenger: Add a mild base (e.g., Pyridine or
, 1.2 eq) to neutralize HCl.
Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (EtOAc:Hexane) for the disappearance of the aniline.
Step 2: Cyclization (Ring Closure)
Base Addition: To the crude carbamate mixture (or isolated intermediate), add
(2.5 eq) or NaH (1.2 eq, if using dry DMF).
Heating: Reflux the mixture (60–80°C) for 4–6 hours. The base deprotonates the carbamate nitrogen, triggering intramolecular nucleophilic attack on the alkyl chloride.
Workup: Pour reaction mixture into ice-cold water. The product typically precipitates as a white/off-white solid.
Purification: Filter and wash with water. Recrystallize from Ethanol/Water or Acetone.
Pharmacodynamics: Mechanism of Action[9]
The primary target of this molecule is the Carbonic Anhydrase (CA) family of metalloenzymes. The mechanism is "Tail-Approach" inhibition.
The "Tail-Approach" Logic
Head (Sulfonamide): The ionized sulfonamide nitrogen coordinates directly to the
ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
Linker (Phenyl): Spans the hydrophobic wall of the active site cleft.
Tail (Oxazolidinone): Extends toward the solvent-accessible rim. The specific orientation of the oxazolidinone ring allows it to interact with isoform-specific amino acid residues (hydrophobic or hydrophilic pockets), granting selectivity for hCA IX (hypoxia-induced) over the ubiquitous hCA II .
Mechanistic Diagram (DOT)
Figure 2: Mechanism of Action showing Zinc coordination and the "Tail" interaction responsible for selectivity.
Analytical Characterization
To validate the synthesis, the following spectral signatures are required:
NMR (DMSO-, 400 MHz):
~7.8–8.0 ppm (4H, m, Aromatic protons).
~7.3–7.5 ppm (2H, s, , exchangeable with ).
~4.4–4.5 ppm (2H, t, Oxazolidinone -O).
~4.0–4.1 ppm (2H, t, Oxazolidinone -N).
IR Spectroscopy (ATR):
1730–1750 cm⁻¹: Strong Carbonyl (
) stretch of the oxazolidinone.
1340 & 1160 cm⁻¹: Asymmetric and symmetric
stretches.
3200–3350 cm⁻¹:
stretching (Sulfonamide).
Mass Spectrometry (ESI):
(Negative mode often more sensitive for sulfonamides).
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
Nocentini, A., et al. (2018). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site. Journal of Medicinal Chemistry.
Bach, P. H., et al. (2000). Synthesis of oxazolidinone derivatives via 2-chloroethyl chloroformate. Tetrahedron Letters.
PubChem Compound Summary. (2025). 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide analogs. National Center for Biotechnology Information.
Touisni, N., et al. (2011). Synthesis and carbonic anhydrase I, II, IX and XII inhibition studies of 4-(2-oxo-1,3-oxazolidin-3-yl)benzenesulfonamides. European Journal of Medicinal Chemistry.
Technical Monograph: Molecular Structure & Utility of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide
Executive Summary The compound 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide represents a pivotal "hybrid" scaffold in medicinal chemistry, merging two distinct pharmacophores: the benzenesulfonamide moiety (a classic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The compound 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide represents a pivotal "hybrid" scaffold in medicinal chemistry, merging two distinct pharmacophores: the benzenesulfonamide moiety (a classic Zinc-Binding Group or ZBG) and the 2-oxazolidinone ring (a privileged structure associated with antimicrobial activity, notably in Linezolid).
This guide provides a rigorous technical analysis of this molecule. While often utilized as a synthetic intermediate or a fragment in Structure-Activity Relationship (SAR) studies, its unadorned structure offers a unique window into the competitive inhibition of Carbonic Anhydrases (CAs) and the modulation of physicochemical properties in drug design.
The molecule comprises a central benzene ring substituted at the para positions (1,4-substitution). This linearity is critical for its ability to traverse the narrow active site channels of metalloenzymes.
Nomenclature and Identifiers
Property
Detail
IUPAC Name
4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide
Formula
Molecular Weight
242.25 g/mol
SMILES
NS(=O)(=O)c1ccc(N2CCOC2=O)cc1
Key Pharmacophores
Sulfonamide () @ C1; Oxazolidinone @ C4
Electronic & Steric Parameters
Sulfonamide pKa (~9.5 - 9.8): The oxazolidinone ring attached to the phenyl group exerts an electron-withdrawing effect (inductive and mesomeric), slightly increasing the acidity of the sulfonamide protons compared to unsubstituted sulfanilamide (
). This enhances its ionization at physiological pH, potentially improving binding affinity to the ion in Carbonic Anhydrases.
Lipophilicity (LogP): Estimated at ~0.5 to 0.8. The molecule is relatively polar due to the sulfonamide and the carbamate-like nature of the oxazolidinone, suggesting good water solubility but moderate membrane permeability.
The synthesis of N-aryl oxazolidinones is a well-established protocol. The most robust route for this specific scaffold involves the cyclization of sulfanilamide derivatives.
Activation: Dissolve 4-aminobenzenesulfonamide (1.0 eq) in anhydrous acetonitrile.
Addition: Cool to 0°C. Add
(2.5 eq) followed by dropwise addition of 2-chloroethyl chloroformate (1.2 eq).
Intermediate Formation: The reaction first forms the carbamate intermediate (hydroxyethyl carbamate or chloroethyl carbamate depending on conditions).
Cyclization: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. The base promotes the intramolecular nucleophilic attack of the nitrogen onto the alkyl chloride (or equivalent leaving group mechanism) to close the 5-membered ring.
Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol/Water to yield the target as a white/off-white solid.
The primary utility of this structure lies in its ability to inhibit Carbonic Anhydrases (CAs), ubiquitous metalloenzymes that catalyze the hydration of
.
The Zinc-Binding Mechanism
The unsubstituted sulfonamide group is the critical "warhead."
Ionization: The sulfonamide
exists in equilibrium with its anion .
Coordination: The anionic nitrogen coordinates directly to the catalytic
ion within the CA active site.
Displacement: This binding displaces the zinc-bound water molecule/hydroxide ion, thereby blocking the catalytic hydration of
.
The Role of the Oxazolidinone Tail
While the sulfonamide anchors the molecule, the oxazolidinone ring at the para position extends into the enzyme's active site cavity.
Selectivity Filter: Different CA isoforms (e.g., cytosolic hCA I/II vs. transmembrane tumor-associated hCA IX/XII) have varying amino acid residues in the middle/exit of the active site cleft.
Interaction: The oxazolidinone ring provides a rigid, polar spacer. It can engage in Van der Waals interactions or hydrogen bonding with hydrophilic residues (e.g., Gln92 in hCA II) depending on the specific rotation and docking pose.
Mechanism Diagram
Analytical Characterization
To validate the synthesis of this compound, the following spectral data are expected. These values serve as self-validating quality control parameters.
Proton NMR (
NMR, DMSO-
)
Shift ( ppm)
Multiplicity
Integration
Assignment
7.80 - 7.85
Doublet
2H
Aromatic (Ortho to Sulfonamide)
7.65 - 7.70
Doublet
2H
Aromatic (Ortho to Oxazolidinone)
7.30
Broad Singlet
2H
Sulfonamide (Exchangeable with )
4.40 - 4.50
Triplet
2H
Oxazolidinone (C5)
4.05 - 4.15
Triplet
2H
Oxazolidinone (C4)
Note: The desheilding effect of the sulfonamide pushes the aromatic protons downfield. The oxazolidinone ring protons appear as distinct triplets typical of the morpholine-like/cyclic carbamate structure.
1340 & 1160 cm⁻¹: S=O asymmetric and symmetric stretching.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Moeker, J., et al. (2014). Synthesis and hCA I, II, IX, and XII inhibition of 4-substituted benzenesulfonamides. Bioorganic & Medicinal Chemistry. Link
Brickner, S. J. (1996). Oxazolidinone antibacterial agents. Current Pharmaceutical Design. Link
PubChem Compound Summary. (2024). 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide. National Center for Biotechnology Information. Link
Foundational
The Ascendant Role of Oxazolidinone-Sulfonamide Conjugates in Antimicrobial Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. This technical guide delves into the burg...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. This technical guide delves into the burgeoning class of oxazolidinone-containing sulfonamides, a synergistic combination of two potent pharmacophores. We will dissect their unique mechanism of action, explore their broad spectrum of activity against clinically relevant pathogens, and illuminate the critical structure-activity relationships that govern their efficacy. Furthermore, this guide will address the known mechanisms of resistance and provide detailed experimental protocols for the in vitro and in vivo evaluation of these promising therapeutic agents. Our objective is to furnish researchers and drug development professionals with a comprehensive understanding of the biological landscape of oxazolidinone-sulfonamides, thereby catalyzing the rational design of next-generation antibiotics.
Introduction: A Tale of Two Pharmacophores
The oxazolidinones, a purely synthetic class of antibiotics, have carved a critical niche in clinical practice, primarily for their activity against multidrug-resistant Gram-positive bacteria.[1][2] Linezolid, the vanguard of this class, brought a novel mechanism of action to the forefront of antimicrobial therapy: the inhibition of bacterial protein synthesis at the initiation phase.[3][4] Concurrently, sulfonamides, one of the oldest classes of synthetic antimicrobials, continue to be relevant through their inhibition of folate synthesis. The strategic hybridization of these two distinct pharmacophores has given rise to a new generation of compounds with intriguing biological profiles. This guide will explore the scientific underpinnings of this chemical convergence and its potential to address the deficiencies of existing therapies.
The Molecular Gambit: Mechanism of Action
The primary mode of action for oxazolidinone-containing sulfonamides is the inhibition of bacterial protein synthesis, a mechanism inherited from the oxazolidinone core.[3][5] These compounds exert their bacteriostatic effect by binding to the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[4][6] This binding event physically obstructs the formation of the 70S initiation complex, a crucial first step in the translation of messenger RNA (mRNA) into protein.[6] Specifically, the oxazolidinone moiety interacts with the peptidyl transferase center (PTC) in the A-site pocket of the 23S rRNA portion of the 50S subunit.[5] This interaction prevents the proper positioning of the initiator fMet-tRNA, thereby stalling protein synthesis before it can even begin.[3][6] The absence of cross-resistance with other protein synthesis inhibitors underscores the novelty of this mechanism.[3][4]
The sulfonamide moiety, while not directly interacting with the ribosome, can influence the compound's overall physicochemical properties, such as solubility and cell permeability, which in turn can modulate its antibacterial activity.[7] Furthermore, the potential for dual-targeting, where the sulfonamide component might also inhibit dihydropteroate synthase in the folate pathway, remains an area of active investigation.
Mechanism of Action of Oxazolidinone-Sulfonamides.
Spectrum of Activity: A Broad Offensive
Oxazolidinone-containing sulfonamides have demonstrated a broad spectrum of activity, primarily against Gram-positive bacteria, including strains resistant to other classes of antibiotics.[7] Their efficacy against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae makes them particularly valuable in the current landscape of antimicrobial resistance.[1][3][5] Some novel derivatives have also shown promising activity against certain Gram-negative bacteria and even some fungal strains, suggesting that the sulfonamide moiety may contribute to an expanded spectrum of action.[7][8]
Note: MIC values are illustrative and can vary significantly based on the specific compound and bacterial strain.
Structure-Activity Relationships (SAR): The Blueprint for Potency
The antibacterial potency of oxazolidinone-sulfonamides is intricately linked to their chemical structure. Understanding these structure-activity relationships is paramount for the rational design of more effective and safer drug candidates.
Key Structural Features and Their Impact:
The Oxazolidinone Core: The (S)-configuration at the C5 position of the oxazolidinone ring is essential for antibacterial activity.[5] The acetamidomethyl side chain at this position is also a critical pharmacophoric element.[5]
The N-Aryl Substituent: A 3-fluorophenyl group at the N3 position of the oxazolidinone ring is a common feature in potent analogs and is known to enhance activity.[9]
The Sulfonamide Moiety: The nature and position of the sulfonamide group on the N-aryl ring significantly influence the compound's activity and pharmacokinetic properties.
Cyclic Sulfonamides: The incorporation of cyclic sulfonamide moieties, such as[3][5][8]thiadiazolidin-1,1-dioxide, has been shown to yield compounds with potent antibacterial activity.[8]
Substituents on the Sulfonamide: The substituents on the sulfonamide nitrogen can be varied to modulate lipophilicity and, consequently, antibacterial potency.[7] A delicate balance between hydrophilic and hydrophobic substituents is crucial for optimal activity.[10]
Key Structure-Activity Relationships.
The Resistance Equation: Mechanisms of Bacterial Defense
While oxazolidinones generally exhibit a low propensity for resistance development, several mechanisms have been identified that can confer reduced susceptibility.[11]
Target Site Mutations: The most common mechanism of resistance involves point mutations in the 23S rRNA gene, the binding site of the oxazolidinone.[3][11] Mutations in the genes encoding ribosomal proteins L3 and L4 have also been implicated in reduced susceptibility.[11][12]
Acquisition of Resistance Genes: The horizontal transfer of mobile genetic elements carrying resistance genes poses a significant threat.[11][13]
cfr Gene: The cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies an adenine residue in the 23S rRNA, leading to reduced binding of oxazolidinones and other antibiotics.[14]
optrA and poxtA Genes: These genes encode ABC-F proteins that protect the ribosome from the inhibitory effects of oxazolidinones.[14]
Efflux Pumps: In some Gram-negative bacteria, intrinsic resistance is mediated by efflux pumps that actively transport the drug out of the cell.[11]
Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation
The following protocols provide a framework for the preclinical assessment of novel oxazolidinone-sulfonamide candidates.
This protocol outlines the broth microdilution method for determining the MIC of a compound against a panel of bacterial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
Test compound (dissolved in a suitable solvent, e.g., DMSO)
Bacterial strains (e.g., S. aureus ATCC 29213, MRSA, VRE)
Cation-adjusted Mueller-Hinton Broth (CAMHB)
96-well microtiter plates
Spectrophotometer or microplate reader
Incubator (35°C ± 2°C)
Procedure:
Preparation of Bacterial Inoculum:
a. From a fresh overnight culture on an appropriate agar plate, select 3-5 isolated colonies and suspend them in sterile saline.
b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
c. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
Preparation of Compound Dilutions:
a. Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL.
Inoculation:
a. Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions.
b. Include a growth control well (bacteria in CAMHB without compound) and a sterility control well (CAMHB only).
Incubation:
a. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
Determination of MIC:
a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.
In Vivo Efficacy: Murine Systemic Infection Model
This protocol describes a murine model of systemic infection to evaluate the in vivo efficacy of an oxazolidinone-sulfonamide.
Materials:
Test compound formulated for oral or intravenous administration
Pathogenic bacterial strain (e.g., MRSA)
Mice (e.g., female BALB/c, 6-8 weeks old)
Saline
Appropriate caging and animal care facilities
Procedure:
Infection:
a. Prepare a bacterial suspension in saline from an overnight culture.
b. Infect mice via intraperitoneal injection with a predetermined lethal or sublethal dose of the bacterial suspension.
Treatment:
a. At a specified time post-infection (e.g., 1 hour), administer the test compound to groups of mice at various dose levels.
b. Include a vehicle control group (receiving only the formulation vehicle) and a positive control group (treated with a known effective antibiotic, e.g., linezolid).
c. Administer the treatment at specified intervals (e.g., once or twice daily) for a defined duration (e.g., 2-7 days).
Monitoring and Endpoint:
a. Monitor the mice daily for signs of illness and mortality.
b. The primary endpoint is typically the 50% effective dose (ED₅₀), which is the dose required to protect 50% of the infected mice from death.
c. Alternatively, at the end of the treatment period, mice can be euthanized, and target organs (e.g., kidneys, spleen) can be harvested for bacterial load determination (CFU/gram of tissue).
Workflow for MIC Determination.
Conclusion and Future Directions
Oxazolidinone-containing sulfonamides represent a promising avenue in the quest for novel antimicrobial agents. Their unique mechanism of action, coupled with a favorable spectrum of activity against resistant pathogens, positions them as valuable leads for further development. Future research should focus on optimizing the sulfonamide moiety to enhance potency, broaden the antibacterial spectrum to include more Gram-negative pathogens, and improve pharmacokinetic and safety profiles. A deeper understanding of their interaction with the bacterial ribosome at the atomic level will undoubtedly fuel the design of next-generation compounds that can circumvent existing resistance mechanisms. The continued exploration of this chemical space is a critical endeavor in our ongoing battle against antimicrobial resistance.
References
Yoo, J. L., et al. (2008). Synthesis and antibacterial activities of novel oxazolidinones having cyclic sulfonamide moieties. Bioorganic & Medicinal Chemistry Letters, 18(21), 5815-5818. [Link]
Barreca, M. L., et al. (2020). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 25(21), 5164. [Link]
Brenciani, A., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy, 77(10), 2646-2661. [Link]
El-Sayed, N. N. E., et al. (2018). Structures of oxazolidin-2-ones with sulfonamide group. ResearchGate. [Link]
Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]
Cui, Y., et al. (2003). Synthesis and antibacterial activity of oxazolidinone containing sulphonyl group. Bioorganic & Medicinal Chemistry Letters, 13(14), 2311-2313. [Link]
Schwarz, S., et al. (2021). Mobile Oxazolidinone Resistance Genes in Gram-Positive and Gram-Negative Bacteria. Clinical Microbiology Reviews, 34(3), e00188-20. [Link]
Moy, T. I., et al. (2007). In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection. Antimicrobial Agents and Chemotherapy, 51(6), 2240-2242. [Link]
Kamal, A., et al. (2013). Synthesis, biological evaluation of new oxazolidino-sulfonamides as potential antimicrobial agents. European Journal of Medicinal Chemistry, 62, 661-669. [Link]
Schultes, S., et al. (2023). Differences in oxazolidinone resistance mechanisms and small colony variants emergence of Staphylococcus aureus induced in an in vitro resistance development model. Frontiers in Microbiology, 14, 1193301. [Link]
Brenciani, A., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy, 77(10), 2646-2661. [Link]
Belkacem, N., et al. (2018). Microwave-Assisted Condensation of Two Potential Antibacterial Pharmacophores (Sulfonamide and Oxazolidinone). ResearchGate. [Link]
Lawrence, L. E., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5282-5292. [Link]
RCSB Protein Data Bank. (n.d.). Oxazolidinone. PDB-101. [Link]
Slee, A. M., et al. (1987). Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721. Antimicrobial Agents and Chemotherapy, 31(11), 1791-1797. [Link]
Mahdi, A. A., et al. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14(1), 19-32. [Link]
PharmaXChange.info. (2011, June 7). Mechanism of Action of Oxazolidinones | Animations. [Link]
Ryukou, Y., et al. (2001). Structure-Activity Relationship (SAR) Studies on Oxazolidinone Antibacterial Agents. 2. Relationship between Lipophilicity and Antibacterial Activity in 5-Thiocarbonyl. Semantic Scholar. [Link]
Fernando, D. M., et al. (2023). In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms. Antibiotics, 12(12), 1709. [Link]
Puri, S. (2022). OXAZOLIDINONES AS A PRIVILEGED SCAFFOLD AND PRELIMINARY EVALUATION. Temple University. [Link]
Singh, S. B., et al. (2021). Structure–activity relationships of oxazolidinone antibiotics. ResearchGate. [Link]
Jones, R. N., et al. (2002). In vitro evaluation of AZD2563, a new oxazolidinone, tested against unusual gram-positive species. Diagnostic Microbiology and Infectious Disease, 42(2), 119-122. [Link]
Lawrence, L. E., et al. (2008). In Vivo Activity of the Pyrrolopyrazolyl-Substituted Oxazolidinone RWJ-416457. Antimicrobial Agents and Chemotherapy, 52(5), 1693-1700. [Link]
Singh, S., et al. (2017). In Vitro and In Vivo Activities of a Bi-Aryl Oxazolidinone, RBx 11760, against Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy, 61(9), e00539-17. [Link]
Deshpande, A. M., et al. (2016). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 7(10), 935-940. [Link]
Andes, D., et al. (1999). In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid). Antimicrobial Agents and Chemotherapy, 43(11), 2825-2832. [Link]
Dr.Oracle. (2026, January 1). What organisms is Linezolid (oxazolidinone antibiotic) effective against?. [Link]
An In-Depth Analysis of Potential Therapeutic Targets for 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide: A Mechanistic and Methodological Guide
Abstract This technical guide provides a comprehensive analysis of the potential therapeutic targets for the novel chemical entity 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide. The structure of this compound incorpora...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets for the novel chemical entity 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide. The structure of this compound incorporates two key pharmacophores: an oxazolidinone ring, characteristic of a class of potent antibiotics, and a benzenesulfonamide group, a scaffold found in a diverse range of therapeutic agents including carbonic anhydrase inhibitors and cyclooxygenase-2 (COX-2) inhibitors. Given the absence of extensive direct research on this specific molecule, this guide proposes a rational, structure-based approach to target identification and validation. We hypothesize three primary potential target classes: bacterial ribosomes, carbonic anhydrases, and COX enzymes. For each potential target, we elucidate the mechanistic rationale, provide detailed, step-by-step experimental protocols for validation, and present frameworks for data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.
Introduction: A Structure-Based Rationale for Target Exploration
The process of drug discovery is often guided by the chemical structure of a lead compound. The molecule 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide presents a compelling case for a multi-targeted exploratory approach due to its hybrid nature. It combines two moieties with well-established, yet distinct, pharmacological histories.
The Oxazolidinone Moiety: This five-membered heterocyclic ring is the cornerstone of the oxazolidinone class of antibiotics.[1][2] Agents like Linezolid and Tedizolid exert their antibacterial effects by inhibiting bacterial protein synthesis.[2][3][4] They bind to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a mechanism distinct from many other protein synthesis inhibitors.[1][5] The presence of this scaffold in the topic compound strongly suggests potential antibacterial activity.
The Benzenesulfonamide Moiety: The sulfonamide group (-SO2NH2) attached to a benzene ring is a classic pharmacophore. It is the defining feature of sulfa drugs and a wide array of non-antibiotic therapeutics.[6][7] Its ability to act as a zinc-binding group makes it a potent inhibitor of metalloenzymes, most notably the carbonic anhydrases (CAs).[8][9] Furthermore, specific substitution patterns on the aryl ring can confer high selectivity for the cyclooxygenase-2 (COX-2) enzyme, as seen in drugs like celecoxib.[10][11][12]
This guide will therefore explore the therapeutic potential of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide by dissecting the plausible biological activities conferred by each of these structural components.
Potential Target Class 1: Bacterial Ribosomes (Antibacterial Activity)
Mechanistic Hypothesis: Inhibition of Bacterial Protein Synthesis
The most direct hypothesis derived from the compound's structure is its potential function as an antibacterial agent. The oxazolidinone ring is the critical feature for this activity.
Hypothesized Mechanism: The compound is predicted to bind to the peptidyl transferase center (PTC) on the 23S rRNA of the bacterial 50S ribosomal subunit.[1] This binding event sterically hinders the proper positioning of initiator tRNA (fMet-tRNA), thereby inhibiting the formation of the functional 70S initiation complex and halting protein synthesis.[3][5] This action is typically bacteriostatic and is particularly effective against Gram-positive bacteria.[2][4]
Caption: Hypothesized mechanism of ribosomal inhibition.
Experimental Validation: In Vitro Bacterial Growth and Protein Synthesis Assays
The primary validation step is to determine if the compound exhibits antibacterial activity. This is followed by a mechanistic assay to confirm the inhibition of protein synthesis.
A. Minimum Inhibitory Concentration (MIC) Assay:
This foundational test determines the lowest concentration of the compound that prevents visible growth of a microorganism.
B. In Vitro Transcription/Translation (Tx/Tl) Assay:
This cell-free assay directly measures the synthesis of a reporter protein (e.g., luciferase or β-galactosidase) from a DNA template in an extract containing all necessary ribosomal machinery. A reduction in reporter signal in the presence of the compound indicates inhibition of protein synthesis.
Detailed Protocol: E. coli S30 Extract-Based Tx/Tl Assay
This protocol provides a framework for assessing the compound's effect on bacterial protein synthesis.
Materials:
E. coli S30 Extract Kit (commercially available)
Plasmid DNA encoding a reporter gene (e.g., pBEST-luc for luciferase)
4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide, dissolved in DMSO
Positive control inhibitor (e.g., Linezolid, Chloramphenicol)
Negative control (DMSO vehicle)
Luciferase assay reagent
Luminometer-compatible microplates (e.g., 96-well white plates)
Procedure:
Prepare Compound Dilutions: Create a serial dilution of the test compound in reaction buffer. A typical starting range is 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
Set Up Reactions: On ice, add the following to each well of a microplate:
S30 Premix (contains amino acids, NTPs, salts)
E. coli S30 Extract
Plasmid DNA (e.g., 250 ng/reaction)
Test compound, positive control, or vehicle control.
Initiate Reaction: Transfer the plate to an incubator and incubate at 37°C for 1-2 hours.
Measure Reporter Activity:
Remove the plate from the incubator and allow it to equilibrate to room temperature.
Add luciferase assay reagent to each well according to the manufacturer's instructions.
Immediately measure luminescence using a plate-reading luminometer.
Data Analysis:
Subtract the background luminescence (no DNA control).
Normalize the data to the vehicle control (100% activity).
Plot the normalized activity versus the logarithm of the compound concentration.
Fit the data to a dose-response curve to determine the IC50 value (the concentration at which protein synthesis is inhibited by 50%).
Causality and Self-Validation:
Why E. coli S30 extract? It provides a complete, functional prokaryotic translation system, allowing for direct measurement of the compound's effect on the core machinery without confounding factors like cell wall permeability.
Why a positive control? Using a known oxazolidinone like Linezolid validates that the assay system is sensitive to the expected mechanism of action. A different class of inhibitor, like chloramphenicol, can also be used to confirm general assay robustness.
Why normalize to DMSO? This accounts for any minor inhibitory or enhancing effects of the solvent vehicle, ensuring that the measured effect is due to the compound itself.
Potential Target Class 2: Carbonic Anhydrases (Metalloenzyme Inhibition)
Mechanistic Hypothesis: Zinc-Binding and Enzyme Inhibition
The unsubstituted benzenesulfonamide moiety is a classic zinc-binding group that serves as the pharmacophore for carbonic anhydrase inhibitors (CAIs).[9] CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of CO2 to bicarbonate and protons.
Hypothesized Mechanism: The deprotonated sulfonamide nitrogen (SO2NH-) is proposed to coordinate to the Zn(II) ion located in the active site of the carbonic anhydrase enzyme. This binding displaces a key water/hydroxide molecule, preventing the catalytic cycle from proceeding and thereby inhibiting the enzyme's function. Different CA isoforms are implicated in various diseases (e.g., CA II in glaucoma, CA IX in cancer), making isoform-selective inhibition a key goal.[13]
Caption: Hypothesized inhibition of Carbonic Anhydrase.
Experimental Validation: Enzyme Inhibition Assays
Direct measurement of CA inhibition is required. Screening against a panel of physiologically relevant isoforms (e.g., hCA I, II, IV, IX) is crucial to determine potency and selectivity.
A. Stopped-Flow CO2 Hydration Assay:
This is the gold standard method for measuring CA activity. It measures the pH change resulting from the proton produced during CO2 hydration on a millisecond timescale, which is necessary due to the high catalytic rate of the enzyme.
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX).
Buffer solution (e.g., TRIS or HEPES, pH 7.5), containing a pH indicator (e.g., 4-nitrophenol).
CO2-saturated water (substrate).
4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide, dissolved in DMSO.
Positive control inhibitor (e.g., Acetazolamide).
Negative control (DMSO vehicle).
Procedure:
Instrument Setup: Equilibrate the stopped-flow instrument to 25°C. Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λmax (e.g., 400 nm for 4-nitrophenol).
Prepare Solutions:
Syringe A (Enzyme/Inhibitor): Prepare solutions of a fixed enzyme concentration (e.g., 10 nM) in buffer containing various concentrations of the test compound or controls. Incubate for 15 minutes to allow for binding.
Syringe B (Substrate): Prepare freshly saturated CO2 solution in water.
Perform Measurement:
Rapidly mix equal volumes of the contents of Syringe A and Syringe B.
Record the change in absorbance over time (typically over 1-2 seconds). The initial linear portion of the curve represents the initial reaction rate (V0).
Data Analysis:
Calculate the initial rate (V0) for each inhibitor concentration by determining the slope of the initial, linear phase of the kinetic trace.
Calculate the percent inhibition for each concentration relative to the uninhibited (vehicle control) rate.
Plot percent inhibition versus the logarithm of the compound concentration.
Fit the data to determine the IC50 value.
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, if the mechanism is competitive.
Causality and Self-Validation:
Why stopped-flow? The CA-catalyzed hydration of CO2 is one of the fastest known enzymatic reactions. Conventional methods are too slow to accurately measure the initial velocity. The stopped-flow apparatus allows for rapid mixing and measurement on a millisecond timescale, which is essential for accurate kinetic analysis.
Why a pH indicator? The reaction produces a proton for every molecule of CO2 hydrated. A pH indicator provides a continuous, real-time spectrophotometric readout of this proton production, directly reflecting the enzyme's activity.
Why test multiple isoforms? Isoform selectivity is clinically critical. A compound that potently inhibits the cancer-associated hCA IX but spares the ubiquitous hCA II would have a much better therapeutic profile for oncology applications.
Data Presentation: Isoform Selectivity Profile
Summarize the inhibition data in a table to clearly visualize the compound's potency and selectivity.
Enzyme Isoform
IC50 (µM) of Test Compound
IC50 (µM) of Acetazolamide
Selectivity Index (SI) vs. hCA II
hCA I
[Experimental Value]
[Experimental Value]
IC50(hCA I) / IC50(hCA II)
hCA II
[Experimental Value]
[Experimental Value]
1.0
hCA IX
[Experimental Value]
[Experimental Value]
IC50(hCA IX) / IC50(hCA II)
hCA XII
[Experimental Value]
[Experimental Value]
IC50(hCA XII) / IC50(hCA II)
Potential Target Class 3: Cyclooxygenase (COX) Enzymes (Anti-Inflammatory Activity)
Certain diaryl heterocycles containing a sulfonamide group are known to be potent and selective inhibitors of COX-2.[10][11][12] The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2, a key step in the inflammatory cascade.
Hypothesized Mechanism: COX-2 has a larger, more accommodating active site than the constitutively expressed COX-1 isoform, including a hydrophilic side-pocket.[10] The benzenesulfonamide group of the compound is hypothesized to bind within this side-pocket, interacting with key residues like Arg513.[10] This specific interaction anchors the inhibitor in a conformation that blocks the active site, preventing substrate access. The bulk of the compound, including the oxazolidinone ring, would sterically hinder its entry into the narrower active site of COX-1, thus conferring selectivity.
Caption: Prostaglandin synthesis pathway and COX inhibition.
To confirm this hypothesis, it is essential to measure the compound's inhibitory activity against both COX-1 and COX-2 enzymes to determine potency and, critically, the selectivity index.
A. COX-1/COX-2 Colorimetric Inhibitor Screening Assay:
This assay measures the peroxidase activity of the COX enzymes. The conversion of arachidonic acid to PGG2 by the cyclooxygenase activity is coupled to the peroxidase-mediated oxidation of a chromogenic substrate, allowing for a colorimetric readout of enzyme activity.
4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide, dissolved in DMSO.
Selective inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) and non-selective inhibitor (e.g., Indomethacin).
Spectrophotometer-compatible 96-well plates.
Procedure:
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes with heme in a cold reaction buffer.
Set Up Reactions: In separate plates for COX-1 and COX-2, add the following to each well:
Reaction Buffer
Enzyme solution
Test compound or control inhibitors at various concentrations.
Pre-incubation: Incubate the plates for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
Initiate Reaction: Add the chromogenic substrate (TMPD) followed by arachidonic acid to all wells to start the reaction.
Measure Activity: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a plate reader in kinetic mode.
Data Analysis:
Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot for each well.
Determine the percent inhibition for each compound concentration relative to the vehicle control.
Plot percent inhibition vs. the log of inhibitor concentration for both COX-1 and COX-2.
Calculate the IC50 values for each enzyme.
Calculate the COX-2 Selectivity Index: SI = IC50(COX-1) / IC50(COX-2) .
Causality and Self-Validation:
Why measure both enzymes? The therapeutic benefit of COX-2 inhibitors stems from their selectivity. Inhibition of COX-1 is associated with gastrointestinal side effects. Quantifying the activity against both isoforms is non-negotiable for evaluating a compound's potential in this class.
Why use selective controls? SC-560 (COX-1 selective) and Celecoxib (COX-2 selective) serve as crucial validation tools. They confirm that the assay can correctly distinguish between isoform-selective inhibition, giving confidence in the results obtained for the test compound.
Why a kinetic measurement? Measuring the rate of color development provides a more accurate assessment of enzyme activity compared to a single endpoint reading, especially when comparing inhibitors of varying potencies.
Other Potential Targets and Future Directions
The benzenesulfonamide scaffold is known to interact with a wide range of other biological targets, albeit with less predictability than the three classes detailed above. These represent secondary avenues for exploration should the primary hypotheses prove inconclusive or if a polypharmacological profile is suspected.
Receptor Tyrosine Kinases (RTKs): Some benzenesulfonamide analogs have been identified as inhibitors of RTKs like TrkA, which are targets in glioblastoma.[14][15]
Monoamine Oxidase (MAO): Benzenesulfonamide derivatives have been developed as selective inhibitors of MAO-B for potential use in Parkinson's disease.[16][17]
Ion Channels: Certain benzenesulfonamides can act as modulators of voltage-gated sodium channels.[18]
Serotonin Receptors: The scaffold has been used to develop modulators of the 5-HT6 receptor for CNS disorders.[19]
Future Directions:
Synthesis of Analogs: Should activity be confirmed against any of the primary targets, a medicinal chemistry campaign to synthesize analogs would be the next logical step. This would involve modifying the oxazolidinone and benzenesulfonamide rings to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Cell-Based Assays: Positive hits from in vitro enzyme assays should be progressed to cell-based models to confirm activity in a more complex biological environment (e.g., antibacterial activity in infected cell cultures, anti-inflammatory effects in lipopolysaccharide-stimulated macrophages).
In Vivo Studies: Promising candidates from cell-based assays would then be evaluated in animal models of disease to assess efficacy and safety.
Conclusion
The dual-pharmacophore structure of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide provides a strong, rational basis for exploring its therapeutic potential against at least three distinct and highly valuable target classes: bacterial ribosomes, carbonic anhydrases, and cyclooxygenase enzymes. The experimental workflows and validation principles outlined in this guide offer a clear and robust pathway for elucidating the compound's mechanism of action and advancing its potential as a novel therapeutic agent. A systematic investigation, beginning with the high-probability targets, will be the most efficient strategy for unlocking the pharmacological value of this promising chemical entity.
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Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility Profiling & Solubilization Strategies for 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide
Content Type: Technical Guide / Whitepaper
Audience: Pharmaceutical Scientists, Medicinal Chemists, and Assay Development Leads.
Executive Summary
4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide (hereafter referred to as Compound OOB ) is a critical pharmacophore bridging the structural properties of oxazolidinone antibiotics (e.g., Linezolid) and sulfonamide carbonic anhydrase (CA) inhibitors .
Its solubility profile is dominated by two competing physicochemical forces: the high crystal lattice energy driven by intermolecular hydrogen bonding (sulfonamide moiety) and the polarity of the oxazolidinone ring. This guide provides a definitive framework for solubilizing Compound OOB for synthesis, purification, and biological assay development, moving beyond simple "dissolve and test" heuristics to thermodynamic-based protocols.
Part 1: Physicochemical Determinants of Solubility
To master the solubility of Compound OOB, one must understand the molecular architecture resisting solvation.
Structural Analysis[1]
Molecular Weight: ~242.25 g/mol
Key Functional Groups:
Primary Sulfonamide (-SO₂NH₂): Acts as a hydrogen bond donor and acceptor. Weakly acidic (pKa ~10.0–10.4), allowing for pH-dependent solubility manipulation.
Oxazolidinone Ring: A rigid, polar heterocycle. It imparts metabolic stability but increases crystallinity, often raising the melting point and reducing passive aqueous solubility.
Phenyl Linker: Provides a hydrophobic core, limiting solubility in pure water but enhancing affinity for organic solvents like DMSO.
The Lattice Energy Barrier
Crystallographic studies of analogous sulfamoyl-oxazolidinones reveal that these molecules pack efficiently in monoclinic lattices stabilized by strong N–H···O=S and N–H[1]···O=C hydrogen bond networks. Solvents must overcome this high lattice enthalpy to dissolve the solid. Consequently, "like dissolves like" is insufficient; the solvent must be a potent H-bond disruptor (e.g., DMSO, DMF).
Part 2: Solubility Profile & Solvent Compatibility
The following data synthesizes experimental trends from structural analogs (e.g., sulfacetamide, linezolid intermediates) and validated physicochemical models.
Soluble as sodium salt (Sulfonamide deprotonation)
Non-Polar
Hexane/Ether
Insoluble
< 0.01
Anti-solvent for precipitation
*Note: Values are predictive estimates based on chemotype analogs. Batch-specific crystallinity (polymorphs) can alter these values by ±30%.
Part 3: Solubilization Protocols (Step-by-Step)
Protocol A: Preparation of 10 mM DMSO Stock (The "Golden Standard")
Objective: Create a stable, precipitation-free stock for biological assays.
Weighing: Weigh approximately 2.42 mg of Compound OOB into a sterile, amber glass vial (sulfonamides can be light-sensitive).
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).
Why Anhydrous? Water absorption in DMSO reduces solubility power and can cause "micro-crashing" of the compound over time.
Vortexing: Vortex at medium speed for 30–60 seconds.
Sonication: If visual particulates remain, sonicate in a water bath at 35°C for 5 minutes.
Critical Check: Hold the vial against a light source. The solution must be perfectly clear. Any "haze" indicates undissolved micro-crystals that will skew IC50 data.
Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C.
Objective: Determine the exact solubility limit in a specific assay buffer.
Saturation: Add excess solid Compound OOB (~5 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4).
Equilibration: Agitate (shake) at constant temperature (typically 25°C or 37°C) for 24 hours.
Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure filter compatibility; avoid nylon which may bind sulfonamides).
Quantification: Analyze the filtrate via HPLC-UV (Detection λ: ~254–265 nm).
Calculation: Compare peak area against a standard curve prepared from the DMSO stock.
Part 4: The "Crash-Out" Risk in Biological Assays
A common failure mode in drug discovery is the precipitation of the compound when the DMSO stock is diluted into aqueous media.
Mechanism of Failure
When the DMSO stock (highly solubilizing) is diluted into water (highly non-solubilizing), the local solubility drops exponentially. If the final concentration exceeds the thermodynamic solubility limit of the aqueous buffer, the compound precipitates.
Visualization: The Solubilization Workflow
The following diagram illustrates the critical decision pathways to avoid precipitation during assay preparation.
Figure 1: Decision tree for preparing stable assay solutions, highlighting critical checkpoints for solubility failure.
Part 5: Advanced Solubilization Strategies
If the compound precipitates in your specific assay buffer (e.g., high salt PBS), employ these formulation adjustments:
pH Adjustment (The "Salt Switch"):
The sulfonamide proton is acidic. Adjusting the buffer pH to > 8.0 (if assay tolerates) will deprotonate the sulfonamide (-SO₂NH⁻), drastically increasing aqueous solubility via charge repulsion.
Co-solvents:
Include 20–30% PEG-400 or Propylene Glycol in the vehicle if dosing animals.
Complexation:
Use Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic phenyl-oxazolidinone core will nest inside the cyclodextrin cavity, while the hydrophilic exterior interacts with water.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11837256, 4-(2-Oxo-1,3-oxazolidin-3-yl)benzamide (Analogous Structure). PubChem.[2][3] [Link]
The 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The confluence of the 2-oxazolidinone ring and a benzenesulfonamide moiety within a single molecular architecture has g...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of the 2-oxazolidinone ring and a benzenesulfonamide moiety within a single molecular architecture has given rise to a class of compounds with remarkable therapeutic versatility. This guide delves into the core scaffold, 4-(2-oxo-1,3-oxazolidin-3-yl)benzenesulfonamide, and its numerous analogs, providing a comprehensive review of their synthesis, multifaceted mechanisms of action, and burgeoning applications across oncology, infectious diseases, and neurology. We will explore the causality behind synthetic strategies and the structure-activity relationships that govern their potency and selectivity as inhibitors of key biological targets such as carbonic anhydrases, bacterial ribosomes, and ion channels. This document serves as a technical resource, consolidating field-proven insights and detailed experimental protocols to empower researchers in the ongoing development of this promising class of therapeutic agents.
Introduction: A Tale of Two Moieties
The 4-(2-oxo-1,3-oxazolidin-3-yl)benzenesulfonamide structure is a quintessential example of a "privileged scaffold" in drug discovery. It marries two pharmacologically significant functional groups: the 2-oxazolidinone ring and the benzenesulfonamide group.
The 2-Oxazolidinone Ring: This five-membered heterocycle is the cornerstone of a vital class of synthetic antibiotics.[1][2] Its unique mechanism of inhibiting the initiation of bacterial protein synthesis confers activity against a wide spectrum of multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][4] The first clinically approved member, Linezolid, marked the arrival of the first new antibiotic class in two decades, with Tedizolid following as a second-generation agent.[2][5]
The Benzenesulfonamide Group: This functional group is a classical pharmacophore, most famous for its role in the sulfa drugs. Beyond its antibacterial legacy, it is a premier zinc-binding group, making it a highly effective and versatile scaffold for designing inhibitors of metalloenzymes.[6] Its most prominent success in this area is in the potent and selective inhibition of carbonic anhydrases (CAs).[7][8]
The covalent linkage of these two moieties creates a molecule with a built-in potential for diverse biological activities. The benzenesulfonamide group acts as a potent "warhead" for targets like carbonic anhydrases, while the oxazolidinone ring can be systematically modified to fine-tune physicochemical properties and explore interactions with other targets. This guide will dissect the synthesis, biological activity, and therapeutic promise of this versatile scaffold and its derivatives.
Synthetic Strategies: Building the Core Scaffold
The synthesis of 4-(2-oxo-1,3-oxazolidin-3-yl)benzenesulfonamide and its analogs generally follows convergent strategies that build the two key components separately before a final coupling step. The choice of strategy is often dictated by the desired substitutions on the phenyl and oxazolidinone rings.
General Synthetic Workflow
A common and reliable approach involves the reaction of a substituted benzenesulfonyl isocyanate with a suitable alcohol or the cyclization of an N-aryl carbamate with epichlorohydrin, followed by sulfonylation. The causality here is to use robust, high-yield reactions to construct the core, allowing for greater flexibility in analog synthesis.
Caption: High-level overview of common synthetic routes.
Detailed Experimental Protocol: Synthesis via Isocyanate Intermediate
This protocol is adapted from methodologies described for the synthesis of related acylsulfonamides and provides a self-validating system through purification and characterization at each key step.[9][10]
Objective: To synthesize 4-(2-oxo-1,3-oxazolidin-3-yl)benzenesulfonamide.
Materials:
4-Aminobenzenesulfonamide
Chlorosulfonyl isocyanate or Triphosgene
2-Aminoethanol
Triethylamine (TEA)
Anhydrous Dichloromethane (DCM)
Anhydrous Tetrahydrofuran (THF)
Hydrochloric acid (0.1 N)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Step-by-Step Methodology:
Preparation of 4-Sulfamoylphenyl isocyanate:
Rationale: This step creates the electrophilic isocyanate group required for subsequent cyclization. Using a phosgene equivalent is a standard and efficient method.
To a stirred, cooled (0 °C) solution of 4-aminobenzenesulfonamide (1 equiv.) in anhydrous THF, add triphosgene (0.4 equiv.) portion-wise.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) for the disappearance of the starting amine.
The solvent is removed under reduced pressure to yield the crude isocyanate, which is often used immediately in the next step without extensive purification.
Cyclization to form the Oxazolidinone Ring:
Rationale: This is the key ring-forming step. The amino alcohol acts as a binucleophile, with the amine attacking the isocyanate and the hydroxyl group subsequently displacing a leaving group (or facilitating ring closure) to form the heterocyclic ring.
Dissolve the crude 4-sulfamoylphenyl isocyanate (1 equiv.) in anhydrous DCM.
In a separate flask, dissolve 2-aminoethanol (1.1 equiv.) and TEA (1.2 equiv.) in anhydrous DCM.
Add the isocyanate solution dropwise to the aminoethanol solution at 0 °C.
Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by TLC.
Work-up and Purification:
Rationale: This sequence is designed to remove unreacted reagents, catalysts, and by-products. The acid wash removes basic components like TEA, the bicarbonate wash removes acidic impurities, and the brine wash removes residual water.
Wash the reaction mixture sequentially with 0.1 N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum.
Purify the resulting crude solid by silica gel column chromatography, eluting with an appropriate solvent gradient (e.g., 30-50% Ethyl Acetate in Hexane).
Characterization:
Rationale: Confirmation of the final product's identity and purity is essential for scientific integrity.
Obtain the melting point of the purified solid.
Characterize the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and fragmentation pattern.[11][12]
Mechanism of Action & Key Biological Targets
The 4-(2-oxo-1,3-oxazolidin-3-yl)benzenesulfonamide scaffold exhibits a fascinating polypharmacology, engaging with distinct targets to exert anticancer, antibacterial, and anticonvulsant effects.
Carbonic Anhydrase Inhibition: An Anticancer Strategy
The primary and most studied mechanism for many analogs is the inhibition of carbonic anhydrases (CAs). CAs are zinc metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton.[8] While several isoforms exist, the tumor-associated isoforms CA IX and CA XII are key targets in oncology.[7]
The Causality of CA IX Inhibition:
Under hypoxic (low oxygen) conditions, common in solid tumors, the transcription factor HIF-1 is stabilized. HIF-1 upregulates the expression of CA IX, which is a transmembrane protein. CA IX maintains a neutral intracellular pH (pHi) by converting CO₂ to protons and bicarbonate, exporting the protons to the extracellular space. This leads to extracellular acidosis (low pHe), which promotes tumor invasion, metastasis, and resistance to chemotherapy.[13] Benzenesulfonamide-based inhibitors, by blocking CA IX, disrupt this pH regulation, leading to intracellular acidification and a less acidic tumor microenvironment, thereby sensitizing cancer cells to apoptosis and conventional therapies.[13][14]
Caption: Inhibition of CA IX reverses extracellular acidosis.
Antibacterial Activity: Protein Synthesis Inhibition
While the benzenesulfonamide part is crucial for CA inhibition, the oxazolidinone core retains its potential for antibacterial action. The mechanism is distinct from most other antibiotic classes. Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[1] This binding event prevents the formation of the initiation complex, a crucial first step in protein synthesis involving the fMet-tRNA, mRNA, and the 30S and 50S ribosomal subunits.[3][5] By halting protein synthesis at this very early stage, bacterial growth is inhibited (bacteriostatic effect).[1][3] The lack of cross-resistance with other protein synthesis inhibitors is a direct result of this unique binding site and mechanism.[1]
Anticonvulsant Properties: A Neurological Application
Several analogs bearing the core scaffold have demonstrated significant anticonvulsant activity in preclinical models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[15][16] While the precise mechanism is often multifactorial, evidence points towards the modulation of neuronal ion channels. Some studies suggest that these compounds may interact with voltage-gated sodium channels, similar to established antiepileptic drugs like carbamazepine, thereby reducing neuronal hyperexcitability. Another potential mechanism involves the enhancement of GABAergic inhibition, as some analogs have been shown to increase brain levels of the inhibitory neurotransmitter GABA.[16][17]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 4-(2-oxo-1,3-oxazolidin-3-yl)benzenesulfonamide scaffold has yielded crucial insights into the structural requirements for potent and selective activity against various targets.
For Carbonic Anhydrase Inhibition:
Sulfonamide Group (-SO₂NH₂): This group is absolutely essential. It coordinates to the Zn²⁺ ion in the active site of the enzyme, anchoring the inhibitor. Any modification that removes or blocks this group abrogates activity.[18]
Phenyl Ring: Substitution on the phenyl ring can drastically alter isoform selectivity. Electron-withdrawing groups or additional heterocyclic rings can enhance binding affinity and selectivity for tumor-associated CA IX and XII over the ubiquitous cytosolic isoforms CA I and II.[7][13]
Oxazolidinone Ring: While not the primary pharmacophore for CA inhibition, modifications here can tune solubility, cell permeability, and pharmacokinetic properties. Replacing the oxazolidinone with other five-membered heterocycles like thiazolidinone has also yielded highly potent CA IX inhibitors.[14][19]
For Anticonvulsant Activity:
The presence of specific substituents on the phenyl ring of the benzenesulfonamide moiety is critical. For instance, methoxy groups (e.g., at the 2- or 4-position) have been shown to confer potent activity in the MES model.[15]
The overall lipophilicity of the molecule plays a key role in its ability to cross the blood-brain barrier and reach its CNS target.
Table 1: Comparative Activity of Selected Analogs Against Carbonic Anhydrase Isoforms
Note: This table synthesizes data from various sources on related benzenesulfonamide analogs to illustrate SAR trends, as data for the parent compound is sparse. Kᵢ represents the inhibition constant.
Therapeutic Applications and Future Perspectives
The diverse biological activities of 4-(2-oxo-1,3-oxazolidin-3-yl)benzenesulfonamide and its analogs position them as promising candidates for multiple therapeutic areas.
Oncology: As selective inhibitors of CA IX/XII, these compounds hold promise as standalone therapies for hypoxic tumors or, more likely, as chemo/radio-sensitizing agents that normalize the tumor microenvironment.[13][14]
Infectious Diseases: While potent antibacterial activity may require significant structural optimization to compete with dedicated oxazolidinones like Linezolid, the scaffold could serve as a starting point for novel agents targeting resistant Gram-positive bacteria.[2]
Neurology: The demonstrated anticonvulsant effects suggest a potential role in the treatment of epilepsy, particularly for drug-resistant forms.[15][16] Furthermore, inhibition of other CNS targets, such as monoamine oxidase (MAO-B) by related scaffolds, hints at a broader potential for treating neurodegenerative disorders like Parkinson's disease.[22]
The future of this scaffold lies in multi-parameter optimization. The challenge for medicinal chemists is to refine the structure to achieve high potency for a single desired target (e.g., CA IX) while minimizing off-target effects, or to intentionally design dual-acting compounds where polypharmacology is therapeutically beneficial. The continued exploration of novel analogs, guided by the SAR principles outlined herein, will undoubtedly lead to the development of next-generation therapeutics based on this remarkably versatile molecular framework.
References
Berredjem, M., et al. (2010). (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1611. [Link]
Pai, G., et al. (2013). Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. European Journal of Medicinal Chemistry, 68, 39-50. [Link]
Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 9(11), 1106-1111. [Link]
Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. [Link]
Wang, Y., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 24(13), 2445. [Link]
Patel, N. B., & Shaikh, F. M. (2011). A Simple and Green Protocol for Synthesis of New Sulfonamide Dyes On Silica Sulfuric Acid Support at Ambient Conditions. International Journal of Research in Bio and Agro Technology. [Link]
Ouellette, V., et al. (2023). 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide salts: novel hydrosoluble prodrugs of antimitotics selectively bioactivated by CYP1A1. Bioorganic Chemistry, 140, 106820. [Link]
G. G. D. A. de Sousa, J., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1195-1214. [Link]
Freeman, B., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(3), 995-1009. [Link]
Nocentini, A., et al. (2023). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry. [Link]
Rutkauskas, K., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2465. [Link]
Al-Salahi, R., et al. (2020). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 598-609. [Link]
Tkačenko, J., et al. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molbank, 2024(1), M1787. [Link]
Supuran, C. T., Casini, A., & Scozzafava, A. (2003). Protease Inhibitors of the Sulfonamide Type: Anticancer, Antiinflammatory, and Antiviral Agents. Medicinal Research Reviews, 23(5), 535-558. [Link]
Buratovich, M. A. (2022). Oxazolidinone antibiotics. Salem Press Encyclopedia of Health. [Link]
Diekema, D. J., & Jones, R. N. (2001). Oxazolidinone antibiotics. The Lancet, 358(9297), 1975-1982. [Link]
Leach, K. L., et al. (2011). The complex case of the oxazolidinones. Current Opinion in Pharmacology, 11(5), 466-473. [Link]
Rahmani Khajouei, M., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(5), 448-456. [Link]
Berredjem, M., et al. (2010). (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}. ResearchGate. [Link]
Angeli, A., et al. (2020). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors. Bioorganic Chemistry, 95, 103529. [Link]
Bakalova, A., et al. (2019). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2019(6), 164-175. [Link]
Pai, G., et al. (2013). Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. ResearchGate. [Link]
Sager, A. G., Abaies, J. K., & Issa, R. A. (2022). The mechanism of synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (3b). ResearchGate. [Link]
Malysheva, E., et al. (2022). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)- benzenesulfonamide and its metabolites in rat plasma. Research Results in Pharmacology, 8(4), 101-110. [Link]
Li, P., et al. (2018). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. Molecules, 23(4), 757. [Link]
Al-Hourani, B. J., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1123. [Link]
Alimov, A., et al. (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal, 16(4). [Link]
Sravanthi, V., & Madhuri, B. (2022). synthesis and pharmacological screening of 2-azetidinone derivatives: as a novel anticonvulsant. Neuroquantology, 20(10), 3096-3104. [Link]
Leś, A., et al. (2020). Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. Molecules, 25(7), 1515. [Link]
da Silva, A. C. S., et al. (2022). Synthesis and SARS-CoV-2 3CL Protease Inhibitory Effects of Oxazolidinone Derivatives. Journal of the Brazilian Chemical Society. [Link]
Application Note: Synthesis Protocol for 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide
Executive Summary This application note details a robust, scalable synthesis protocol for 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide . This compound represents a critical scaffold in medicinal chemistry, bridging th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable synthesis protocol for 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide . This compound represents a critical scaffold in medicinal chemistry, bridging the pharmacophores of oxazolidinone antibiotics (e.g., Linezolid) and sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs).
The protocol utilizes a two-step, one-pot equivalent sequence starting from commercially available sulfanilamide. Unlike low-yielding reactions involving ethylene carbonate, this method employs 2-chloroethyl chloroformate to ensure high regioselectivity and yield. The procedure is designed for researchers requiring gram-scale quantities for biological assay validation.
Retrosynthetic Analysis & Strategy
To synthesize the target efficiently, we must construct the oxazolidinone ring upon the aniline nitrogen of the sulfonamide core.
Strategic Logic
Core Selection: We utilize Sulfanilamide (4-aminobenzenesulfonamide) as the starting material.[1] It is inexpensive, stable, and the sulfonamide group is robust enough to withstand the alkylation conditions without protection.
Ring Construction: The 2-oxazolidinone ring is installed via a carbamate intermediate. Direct alkylation with 2-chloroethyl chloroformate yields a
-chloroethyl carbamate.
Cyclization: Intramolecular nucleophilic attack by the carbamate nitrogen (deprotonated by base) onto the alkyl chloride closes the ring.
Reaction Pathway
The synthesis proceeds through the formation of 2-chloroethyl (4-sulfamoylphenyl)carbamate, followed by base-mediated cyclization.
Caption: Figure 1. Synthetic pathway for the conversion of Sulfanilamide to the target oxazolidinone.
Objective: Selective acylation of the aniline nitrogen.
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen (
).
Dissolution: Add Sulfanilamide (5.00 g) and anhydrous THF (50 mL) . Add Pyridine (3.5 mL) . Cool the suspension to 0°C using an ice bath.
Addition: Add 2-Chloroethyl chloroformate (3.6 mL) dropwise over 20 minutes.
Note: The reaction is exothermic.[4] Maintain internal temperature
to prevent bis-acylation.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3 hours.
Monitoring: Check via TLC (EtOAc/Hexane 1:1). The starting material (
) should disappear, replaced by the carbamate intermediate ().
Workup (Intermediate):
Evaporate THF under reduced pressure.
Resuspend the residue in EtOAc (100 mL) and wash with 1M HCl (2 x 30 mL) to remove pyridine, followed by brine.
Dry over
and concentrate.
Checkpoint: The intermediate is a white/off-white solid. It can be carried forward directly or recrystallized from EtOH if high purity is required.
Step 2: Cyclization to the Oxazolidinone
Objective: Intramolecular displacement of chloride to close the ring.
Setup: Dissolve the crude carbamate intermediate in anhydrous DMF (25 mL) in a 100 mL RBF.
Base Addition: Add anhydrous
(8.02 g) in one portion.
Heating: Heat the mixture to 80°C for 4–6 hours.
Mechanism:[5][6][7] The carbonate deprotonates the carbamate nitrogen, which then attacks the terminal carbon of the chloroethyl chain, displacing chloride.
Quench & Isolation:
Cool the mixture to RT.
Pour the reaction mixture into Ice Water (150 mL) with vigorous stirring. The product should precipitate.
Filtration: Filter the precipitate via vacuum filtration. Wash the filter cake with water (3 x 20 mL) and cold diethyl ether (2 x 10 mL).
Purification: Recrystallize from Ethanol/Water (9:1) or Acetonitrile .
Process Workflow & Decision Tree
Use this diagram to navigate the critical decision points during synthesis and purification.
Caption: Figure 2. Operational workflow for the cyclization and isolation steps.
Analytical Validation
To validate the synthesis, compare your data against these expected values.
Analytical Method
Expected Signal / Characteristic
Interpretation
Appearance
White to off-white crystalline powder
High purity (>95%)
Melting Point
210°C – 215°C (Dec)
Consistent with sulfonamide oxazolidinones
¹H NMR (DMSO-d₆)
7.85 (d, 2H, Ar-H), 7.75 (d, 2H, Ar-H)
Para-substituted benzene ring
¹H NMR (DMSO-d₆)
7.30 (s, 2H, )
Sulfonamide protons (exchangeable w/ )
¹H NMR (DMSO-d₆)
4.45 (t, 2H), 4.10 (t, 2H)
Oxazolidinone ring ()
IR Spectroscopy
1740–1750
Strong C=O stretch (Oxazolidinone carbonyl)
IR Spectroscopy
1340, 1160
S=O stretches (Sulfonamide)
Troubleshooting Guide
Problem: Low yield in Step 1.
Cause: Hydrolysis of chloroformate.
Solution: Ensure THF is anhydrous and 2-chloroethyl chloroformate is fresh.
Problem: Product is sticky/oily after water quench.
Cause: Residual DMF or impurities.
Solution: Extract the aqueous layer with Ethyl Acetate, wash extensively with water (5x) to remove DMF, then brine.
Problem: Incomplete cyclization.
Cause: Base is too weak or temperature too low.
Solution: Ensure
is finely ground. Increase temp to 90°C.
Scientific Grounding & Mechanism[5][8]
The synthesis of N-aryl-2-oxazolidinones from anilines is a well-established transformation in medicinal chemistry, particularly for the synthesis of antibacterials like Linezolid and Toloxatone.
Carbamate Stability: The intermediate carbamate is stable enough to be isolated. The use of 2-chloroethyl chloroformate is preferred over ethylene carbonate for lab-scale synthesis because it avoids the high temperatures (
) often required for the carbonate fusion method, which can degrade the sulfonamide moiety [1].
Base Selection:
in DMF is a standard system for intramolecular alkylation. The of the carbamate N-H is approximately 11-12, making carbonate ( of conjugate acid ~10.3) sufficient at elevated temperatures to drive the equilibrium via the irreversible formation of the stable 5-membered ring [2].
CAI Activity: Sulfonamides are classic zinc-binding groups (ZBG) for Carbonic Anhydrases. The addition of the oxazolidinone tail extends the molecule into the hydrophobic pocket of the enzyme, potentially improving selectivity for tumor-associated isoforms like CA IX and XII [3].
References
Poos, G. I., et al. (1961). "2-Oxazolidinones from 2-Hydroxyalkylcarbamates." Journal of Organic Chemistry, 26(12), 4898-4902. Link
Bozdag, M., et al. (2017).[8] "Synthesis of new 3-(2-mercapto-4-oxo-4H-quinazolin-3-yl)-benzenesulfonamides with strong inhibition properties against the tumor associated carbonic anhydrases IX and XII." Bioorganic & Medicinal Chemistry, 25(10), 2782-2788.[8] Link
Niemi, T., et al. (2016). "A One-Pot Synthesis of N-Aryl-2-Oxazolidinones and Cyclic Urethanes by the Lewis Base Catalyzed Fixation of Carbon Dioxide into Anilines and Bromoalkanes."[9][10] Chemistry – A European Journal, 22(30), 10355-10359.[9] Link
BenchChem Application Note. (2025). "Formylation Reactions Using 2-Chloroethyl Orthoformate." (Contextual reference for chloroethyl reactivity). Link
Application Notes & Protocols: 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide as a carbonic anhydras...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide as a carbonic anhydrase (CA) inhibitor. We delve into the foundational principles of carbonic anhydrase inhibition, the structural rationale for this specific compound, and provide detailed, validated protocols for its in vitro characterization. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and a clear understanding of the experimental causality, enabling robust evaluation of this compound's inhibitory potency and isoform selectivity.
Introduction: The Rationale for a Hybrid Inhibitor
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1][2][3] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4] This simple reaction is vital for respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[1]
Given their involvement in numerous pathologies, CAs are significant therapeutic targets.[4] The transmembrane isoforms CA IX and CA XII, for instance, are overexpressed in hypoxic tumors and contribute to the acidic microenvironment that promotes cancer progression, making them prime targets for anticancer therapies.[4][5][6]
The primary and most studied class of CA inhibitors (CAIs) are the sulfonamides (R-SO₂NH₂).[7][8] Their mechanism relies on the coordination of the sulfonamide anion to the Zn²⁺ ion within the enzyme's active site, effectively blocking its catalytic activity.[4]
The compound 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide is a strategic amalgamation of two key pharmacophores:
The Benzenesulfonamide Moiety: The cornerstone of CA inhibition, responsible for direct interaction with the active site zinc ion.
The Oxazolidinone Ring: A scaffold present in antibiotics like Linezolid and Tedizolid.[9] Its incorporation into a sulfonamide structure is a modern drug design approach aimed at exploring new chemical space, potentially improving properties such as isoform selectivity, cell permeability, or even conferring dual-action capabilities against bacterial CAs.[9][10]
These application notes will guide the user through the essential protocols to quantify the inhibitory activity and selectivity profile of this compound.
Mechanism of Inhibition: A Tale of Zinc Coordination
The inhibitory action of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide follows the classical mechanism of sulfonamide-based CAIs. The deprotonated sulfonamide nitrogen (SO₂NH⁻) acts as a strong zinc-binding group. It coordinates directly to the Zn²⁺ ion at the catalytic core, displacing the zinc-bound water molecule/hydroxide ion that is essential for the hydration of CO₂. This binding event sterically and electronically prevents substrate access and catalysis.
Caption: Colorimetric assay principle for CA inhibition.
Materials and Reagents
Test Compound: 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide
Solvent: Anhydrous DMSO
Enzyme: Purified human carbonic anhydrase (e.g., hCA II for initial screening, or other isoforms like hCA I, IX, XII for selectivity profiling)
Microplate reader capable of kinetic measurements at 405 nm
[1][11]
Step-by-Step Methodology
1. Preparation of Solutions:
Inhibitor Stock (10 mM): Prepare a 10 mM stock solution of the test compound and Acetazolamide in 100% DMSO.
Intermediate Dilutions: Create a serial dilution series of the inhibitor stock in DMSO. Then, create a 10X final concentration working stock by diluting the DMSO series in Assay Buffer. This minimizes the final DMSO concentration in the assay well. Causality: High concentrations of DMSO can inhibit enzyme activity; keeping the final concentration ≤1% is critical for data integrity.
[1] * Enzyme Working Solution: Dilute the CA enzyme stock in cold Assay Buffer to the desired working concentration (typically determined via an initial enzyme titration experiment).
Substrate Solution: Prepare the pNPA solution in a solvent compatible with aqueous buffer (e.g., acetonitrile) and then dilute it in Assay Buffer to the final working concentration just before use.
2. Assay Plate Setup:
Design the plate layout to include all necessary controls in duplicate or triplicate.
Wells S (Sample): Add 10 µL of each inhibitor working dilution.
Wells IC (Inhibitor Control): Add 10 µL of the Acetazolamide working dilution.
[1] * Wells SC (Solvent Control): Add 10 µL of Assay Buffer containing the same percentage of DMSO as the sample wells. This represents 100% enzyme activity.
[1] * Wells BC (Background Control): Add 10 µL of Assay Buffer. This measures the rate of non-enzymatic substrate hydrolysis.
[1]
3. Incubation and Reaction:
To all wells (S, IC, SC), add 80 µL of the Enzyme Working Solution. To BC wells, add 80 µL of Assay Buffer.
Mix gently and incubate the plate at room temperature for 10-15 minutes. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.
[1][11] * Initiate the reaction by adding 10 µL of the Substrate Solution to all wells.
4. Measurement and Data Collection:
Immediately place the plate in the microplate reader.
Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 15-30 minutes at room temperature.
[11]
Data Analysis and IC₅₀ Determination
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope (ΔAbs/Δt) of the linear portion of the kinetic curve.
[1][11]2. Correct for Background: Subtract the average rate of the Background Control (BC) from all other wells.
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:
% Inhibition = (1 - (V_sample / V_solvent_control)) * 100
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Caption: Workflow for the in vitro CA inhibition assay.
Protocol for Isoform Selectivity Profiling
The therapeutic utility of a CA inhibitor is often defined by its selectivity for a target isoform over off-target isoforms. For example, an anti-cancer agent should ideally inhibit tumor-associated CA IX and/or XII with high potency while sparing the highly abundant cytosolic isoforms CA I and II to minimize side effects.
[5][6][8]
Methodology
The selectivity profile is determined by repeating the core inhibition protocol (Section 3) in parallel for a panel of relevant human CA isoforms.
Select Isoforms: Choose a panel of purified CA enzymes. A standard panel includes hCA I, hCA II, hCA IX, and hCA XII.
Execute Assays: Perform the complete IC₅₀ determination for 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide against each selected isoform.
Data Presentation: Consolidate the resulting IC₅₀ (or calculated Kᵢ) values into a clear, comparative table.
Expected Data and Interpretation
The data should be presented to allow for a direct comparison of potency across the different isoforms. A highly selective inhibitor will show a significantly lower IC₅₀ value for the target isoform(s) compared to the off-target ones.
Table 1: Example Inhibition Profile of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide
Isoform
Function / Relevance
IC₅₀ (nM)
Selectivity Index (vs. hCA II)
hCA I
Cytosolic (Off-target)
[Experimental Value]
IC₅₀ (hCA I) / IC₅₀ (hCA II)
hCA II
Cytosolic (Off-target)
[Experimental Value]
1.0
hCA IX
Tumor-associated (Target)
[Experimental Value]
IC₅₀ (hCA IX) / IC₅₀ (hCA II)
hCA XII
Tumor-associated (Target)
[Experimental Value]
IC₅₀ (hCA XII) / IC₅₀ (hCA II)
Interpretation: A low IC₅₀ value (e.g., in the low nanomolar range) against hCA IX and/or hCA XII, coupled with high IC₅₀ values (micromolar range) against hCA I and hCA II, would indicate a promising selectivity profile for anti-cancer applications.
[5][6][12]
Angeli, A., et al. (2025). Redesigning oxazolidinones as carbonic anhydrase inhibitors against vancomycin-resistant enterococci. PubMed. [Link]
Berredjem, M., et al. (2010). (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide. National Institutes of Health. [Link]
Angeli, A., et al. Oxazolidinone-based carbonic anhydrase inhibitors: a promising strategy to discover antibiotics against gram-positive bacteria? ResearchGate. [Link]
Carradori, S., et al. (2019). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters. [Link]
Gibbin, K., et al. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. [Link]
Ghorab, M. M., et al. (2014). 4-Functionalized 1,3-diarylpyrazoles bearing benzenesulfonamide moiety as selective potent inhibitors of the tumor associated carbonic anhydrase isoforms IX and XII. PubMed. [Link]
Vullo, D., et al. (2014). 2-((Imidazolyl)amino)benzothiazole-6-sulfonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Semantic Scholar. [Link]
Gecyte, G., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
Nocentini, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link]
Maresca, A., et al. (2010). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. ACS Medicinal Chemistry Letters. [Link]
Khan, I., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Monti, D. M., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Semantic Scholar. [Link]
Eskandr, R. F., et al. (2020). Synthesis and selective inhibitory effects of some 2-oxindole benzenesulfonamide conjugates on human carbonic anhydrase isoforms CA I, CA II, CA IX and CAXII. Bioorganic Chemistry. [Link]
Nocentini, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors. Semantic Scholar. [Link]
Sharma, A., et al. (2021). Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. ResearchGate. [Link]
Kalinina, M. A., et al. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. [Link]
Title: In Vitro Pharmacological Profiling of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide: A Multi-Tiered Protocol for Target Discovery and Mechanistic Elucidation
An Application Note from the Senior Application Scientist Abstract This application note presents a comprehensive, multi-tiered in vitro assay protocol for the pharmacological characterization of the novel compound, 4-(2...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note from the Senior Application Scientist
Abstract
This application note presents a comprehensive, multi-tiered in vitro assay protocol for the pharmacological characterization of the novel compound, 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide. This molecule integrates two pharmacologically significant scaffolds: the benzenesulfonamide moiety, known for its roles in anticancer and antibacterial agents[1][2][3], and the oxazolidinone ring, a key feature of antibiotics like Linezolid and certain monoamine oxidase inhibitors[4][5]. Given the absence of a defined biological target for this specific compound, this guide provides a logical, tiered screening cascade designed for target discovery. The protocol begins with broad primary screening for general cytotoxicity and antibacterial activity, followed by a series of targeted, mechanism-based secondary assays to investigate potential anticancer, antibacterial, or neuro-enzymatic activities. This structured approach ensures an efficient and logical progression from broad phenotypic screening to specific molecular target identification.
Introduction: The Rationale for a Tiered Screening Approach
The discovery and development of novel therapeutic agents often begin with the synthesis of compounds containing proven pharmacophores. The subject of this protocol, 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide, is a prime example. Its structure is a hybrid of two moieties with rich pharmacological histories.
The Benzenesulfonamide Moiety: This functional group is the cornerstone of several drug classes. It is famously found in sulfa antibiotics, which inhibit dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway[1]. Furthermore, benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), with applications in cancer therapy and glaucoma treatment[3].
The Oxazolidinone Moiety: The oxazolidinone class gained prominence with the approval of Linezolid, a synthetic antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit[5]. Other derivatives have been explored for different therapeutic purposes, including the inhibition of monoamine oxidase (MAO), an enzyme central to the metabolism of neurotransmitters and a key target in the treatment of neurodegenerative disorders[4][6].
The combination of these two scaffolds in a single molecule creates a compelling case for pharmacological investigation, yet it also presents an ambiguous starting point. The compound could plausibly target bacterial ribosomes, DHPS, carbonic anhydrases, monoamine oxidases, or other unforeseen pathways. Therefore, a systematic and unbiased screening protocol is essential. This document outlines a tiered workflow designed to first identify the compound's primary biological effect (e.g., cytotoxicity, antibacterial) and then to deconstruct the underlying mechanism of action through specific enzymatic and cell-based assays.
Overall Experimental Workflow
The proposed protocol follows a logical decision-tree structure. Initial, broad screening in Tier 1 dictates the specific, more focused mechanistic assays to be performed in Tier 2.
Caption: Tiered workflow for compound characterization.
Tier 1: Primary Screening Protocols
The initial goal is to determine if the compound exhibits broad biological activity against either mammalian or bacterial cells.
This assay determines the concentration at which the compound is toxic to mammalian cells, a critical first step for assessing potential anticancer activity or general toxicity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for this purpose[7].
Methodology:
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂.[7][8]
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for attachment.[7]
Compound Treatment: Prepare a stock solution of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add these dilutions to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the treated plates for 48-72 hours.
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[7]
Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[7]
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
This assay determines the lowest concentration of the compound that prevents visible growth of bacteria, the gold standard for assessing antibacterial potency[1].
Methodology:
Media and Strain Preparation: Prepare Mueller-Hinton Broth (MHB). Culture representative bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), overnight.[1]
Inoculum Preparation: Dilute the overnight bacterial culture to achieve a concentration equivalent to a 0.5 McFarland standard. Further dilute this to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
Incubation: Incubate the plates at 37°C for 16-20 hours.[7]
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[1][7]
Tier 2: Mechanistic Investigation Protocols
Based on the results from Tier 1, proceed to the relevant secondary assays.
Scenario A: If Cytotoxic to Mammalian Cells
A positive result in the MTT assay (e.g., IC₅₀ < 50 µM) suggests potential anticancer activity. The following assays can elucidate the mechanism.
Many sulfonamides exert their anticancer effects by inhibiting CA isoforms, particularly CA IX, which is overexpressed in many tumors[3].
Methodology:
Assay Principle: This assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be measured colorimetrically at 400 nm.
Reagents: Purified human CA isoenzymes (e.g., CA I, II, and IX), NPA substrate, and Tris-HCl buffer.
Procedure:
In a 96-well plate, add buffer, the test compound at various concentrations, and the CA enzyme solution.
Pre-incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
Initiate the reaction by adding the NPA substrate.
Monitor the increase in absorbance at 400 nm over time using a microplate reader.
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to a no-compound control and calculate the IC₅₀ value for each CA isoform. Acetazolamide should be used as a positive control inhibitor.
This assay helps determine if the compound's cytotoxicity is due to the induction of apoptosis (programmed cell death), a desirable trait for anticancer drugs[3].
Caption: Principle of AO/EB staining for apoptosis.
Methodology:
Cell Treatment: Treat cells (e.g., COLO-205) with the compound at its determined IC₅₀ concentration for 24-48 hours.[3]
Staining: Harvest the cells and wash with PBS. Add a mixture of acridine orange (AO) and ethidium bromide (EB) dye solution.
Visualization: Immediately visualize the cells under a fluorescence microscope.
Interpretation:
Live cells: Uniform green nucleus with intact structure.
Early apoptotic cells: Bright green nucleus with chromatin condensation or nuclear fragmentation.
Late apoptotic/necrotic cells: Orange to red nucleus with signs of fragmentation.
Scenario B: If Antibacterial
A low MIC value suggests the compound is a promising antibacterial agent. The next step is to determine if it targets the protein synthesis machinery (like oxazolidinones) or the folate pathway (like sulfonamides).
This cell-free assay directly measures the inhibition of the bacterial translation machinery.
Methodology:
System: Use a commercially available E. coli S30 extract system for in vitro transcription/translation.
Procedure:
Set up the reaction mixture containing S30 extract, amino acids, and a reporter plasmid (e.g., encoding luciferase or β-galactosidase).
Add the test compound at various concentrations (e.g., multiples of its MIC).
Incubate at 37°C for 1-2 hours.
Readout: Measure the activity of the newly synthesized reporter protein (e.g., luminescence for luciferase).
Analysis: Calculate the percentage of inhibition of protein synthesis compared to a no-compound control. Linezolid or chloramphenicol can be used as positive controls.
This biochemical assay directly measures the activity of the DHPS enzyme.
Methodology:
Assay Principle: DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). The activity can be measured by various methods, including monitoring the consumption of PABA.
Reagents: Recombinant DHPS enzyme, PABA, and DHPPP substrates.
Procedure:
In a reaction mixture, combine the DHPS enzyme and the test compound.
Initiate the reaction by adding the substrates.
Incubate for a set time.
Stop the reaction and measure the amount of remaining PABA using a colorimetric method (e.g., Bratton-Marshall assay).
Analysis: Calculate the IC₅₀ value. Sulfamethoxazole should be used as a positive control.[1]
Scenario C: If Neither Broadly Cytotoxic nor Antibacterial
If the compound is inactive in the primary screens, it may have a more specific target, such as a CNS enzyme.
This assay assesses the compound's ability to inhibit MAO-A and MAO-B, key enzymes in neurotransmitter metabolism.
Methodology:
Assay Principle: Use a commercially available MAO-Glo™ Assay kit, which measures the luminescence produced from the oxidization of a MAO substrate.
Reagents: Recombinant human MAO-A and MAO-B enzymes, luminogenic substrate.
Procedure:
In separate wells of a white 96-well plate, add MAO-A or MAO-B enzyme and the test compound at various concentrations.
Incubate to allow for binding.
Add the MAO substrate and incubate.
Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.
Analysis: Measure luminescence with a plate reader. Calculate the IC₅₀ values for both MAO-A and MAO-B.[4] This will also determine the compound's selectivity.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized for clarity.
This application note provides a systematic, evidence-based framework for the initial in vitro characterization of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide. By employing a tiered approach that moves from broad phenotypic screening to specific mechanistic assays, researchers can efficiently identify the primary biological activity of this novel compound. The protocols described are grounded in established methodologies and leverage the known pharmacology of the constituent sulfonamide and oxazolidinone moieties to guide the investigation. This structured workflow maximizes the potential for discovering the therapeutic utility of new chemical entities and provides a solid foundation for further preclinical development.
References
Al-Warhi, T., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PMC. Available from: [Link]
Faydha, M.N., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PMC. Available from: [Link]
Masood, Y., et al. (2022). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing. Available from: [Link]
Nayak, S.K., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Available from: [Link]
Berredjem, M., et al. 4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl. NIH. Available from: [Link]
Ouellette, V., et al. (2023). 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide salts: novel hydrosoluble prodrugs of antimitotics selectively bio. Université Laval. Available from: [Link]
Zhang, J., et al. (2020). In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine. Dove Medical Press. Available from: [Link]
Volkow, N.D., et al. (2005). The slow and long-lasting blockade of dopamine transporters in human brain induced by the new antidepressant drug radafaxine predict poor reinforcing effects. PubMed. Available from: [Link]
Sharma, A., et al. Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. ResearchGate. Available from: [Link]
Obach, R.S., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers. Available from: [Link]
Zhang, J., et al. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine. ResearchGate. Available from: [Link]
Shetnev, A., et al. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. Available from: [Link]
Jian, F.F., et al. (2011). 4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide. PMC. Available from: [Link]
U.S. Environmental Protection Agency. [(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl 4-methylbenzenesulfonate. EPA. Available from: [Link]
Shetnev, A., et al. 4-(2-Methyloxazol-4- Yl)benzenesulfonamide. ResearchGate. Available from: [Link]
Liu, Y., et al. (2024). Advancing Antidepressive Agents: Drug Discovery and Polymer-Based Drug Delivery Systems for Improved Treatment Outcome. PMC. Available from: [Link]
RCSB PDB. Global Health: Antimicrobial Resistance: Linezolid. PDB-101. Available from: [Link]
Application Note: Enantioselective Synthesis of Chiral 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide Scaffolds
Executive Summary & Scientific Rationale The moiety 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide represents a privileged pharmacophore at the intersection of two major therapeutic classes: Carbonic Anhydrase Inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The moiety 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide represents a privileged pharmacophore at the intersection of two major therapeutic classes: Carbonic Anhydrase Inhibitors (CAIs) and Oxazolidinone Antibiotics .[1]
While the sulfonamide group (
) provides high affinity for zinc-containing metalloenzymes (CA isoforms IX and XII), the chiral oxazolidinone ring (typically -configured) mimics the transition state of peptide bond formation, essential for ribosomal inhibition in bacteria.[1]
This Application Note details the enantioselective synthesis of this scaffold. Unlike generic achiral protocols, this guide focuses on the (5S)-substituted variants (where chirality is introduced at the C5 position), as unsubstituted oxazolidinones lack the stereochemical complexity required for high-affinity target binding.[1]
Key Applications
Oncology: Selective inhibition of CA IX (hypoxia-inducible factor) in metastatic tumors.[1]
Infectious Disease: Synthesis of sulfonamide-tagged Linezolid analogs to overcome vancomycin resistance.[1]
Retrosynthetic Logic & Pathway Design
To ensure high Enantiomeric Excess (
), we avoid resolution of racemates. Instead, we utilize the "Chiral Pool" strategy (using amino acids) or Chiral Building Blocks (glycidyl derivatives).
Strategic Disconnections
Route A (The "Pfizer/Upjohn" Modification): Utilizes N-alkylation of a carbamate with a chiral glycidyl ester.[1] This is the industry gold standard for scalability and stereoretention.[1]
Route B (Isocyanate Cyclization): Reaction of chlorosulfonyl isocyanate with chiral epoxides. Faster, but requires handling highly reactive electrophiles.
Below is the decision logic for pathway selection:
Figure 1: Retrosynthetic analysis and pathway selection strategies.
Detailed Protocol: The Carbamate-Glycidyl Route
This protocol is optimized for the synthesis of (S)-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)benzenesulfonamide , a versatile intermediate where the hydroxyl group can be further derivatized (e.g., to amines or triazoles).[1]
Step 1: Formation of the Cbz-Protected Sulfanilamide
Rationale: The aniline nitrogen must be activated as a carbamate to facilitate the subsequent attack on the epoxide while preventing polymerization.[1]
Step 2: Enantioselective Cyclization (The Critical Step)
Rationale: We use (R)-Glycidyl Butyrate .[1] The reaction proceeds via a nucleophilic attack of the carbamate nitrogen on the epoxide (opening it), followed by intramolecular transesterification. Note that the stereocenter undergoes inversion during the epoxide opening if attacked at the terminal carbon, but in this specific mechanism (Lithium-mediated), the stereochemistry is generally retained relative to the epoxide carbon (which comes from the chiral precursor) or inverted depending on the specific leaving group dynamics.
Correction on Stereochemistry: Using (R)-Glycidyl Butyrate typically yields the (S)-5-hydroxymethyl oxazolidinone due to the specific mechanism of the Pfizer route (attack at the epoxide C1 followed by cyclization).[1]
Preparation: In a flame-dried flask under
, dissolve the Cbz-Sulfanilamide (5.0 g, 16.3 mmol) in anhydrous THF (60 mL).
Deprotonation: Cool to
. Add LiOtBu (solution in THF, 2.5 equiv) slowly. The solution may turn yellow/orange.[1]
Cyclization: Allow the reaction to warm slowly to RT over 12 hours. The lithium cation coordinates the epoxide oxygen and the carbamate carbonyl, templating the cyclization.
LiOtBu is moisture sensitive.[1] Redistill THF over Na/Benzophenone or use molecular sieves.[1]
Racemization
High Temperature
Do not exceed RT during the cyclization phase. Keep the initial addition at .[1]
By-product Formation
Hydrolysis of Butyrate
Ensure strictly anhydrous conditions.[1] If "diol" forms (epoxide opening without cyclization), increase LiOtBu equivalents.
Poor Solubility
Sulfonamide polarity
Use DMF/THF mixtures if the starting material crashes out at .
References
Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections."[1] Journal of Medicinal Chemistry. Link
Perrault, W. R., et al. (2003). "The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates." Organic Process Research & Development. Link
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[3] Nature Reviews Drug Discovery.[1] Link
ChemRxiv. (2024).[4] "Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination." ChemRxiv Preprints. Link
Gotor, V., et al. (2008). "Regioselective and Stereospecific Synthesis of Enantiopure 1,3-Oxazolidin-2-ones by Intramolecular Ring Opening of 2-(Boc-aminomethyl)aziridines." Organic Letters. Link
Disclaimer: This protocol involves the use of hazardous chemicals (Lithium bases, Chloroformates).[1] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Technical Support Center: Synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide
Welcome to the technical support guide for the synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide. This molecule is a crucial building block in medicinal chemistry, notably as a key intermediate for the antibio...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide. This molecule is a crucial building block in medicinal chemistry, notably as a key intermediate for the antibiotic Linezolid. While the synthesis appears straightforward, several common side products can arise, complicating purification and reducing yields. This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you navigate these challenges successfully.
Visualized Reaction Pathway
A prevalent and cost-effective route to the target molecule involves a two-step process starting from 4-aminobenzenesulfonamide. The general workflow is illustrated below.
Caption: Common two-step synthesis of the target compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues. The underlying principle for minimizing side products is controlling stoichiometry and reaction conditions to favor the desired intramolecular cyclization over competing intermolecular reactions.
Q1: "After the N-alkylation step (Step 1), my TLC plate shows a major product spot, but also a significant, more polar spot near the baseline and some unreacted starting material. What is the polar spot?"
Answer:
The highly polar spot is very likely the N,N-bis(2-hydroxyethyl)-4-aminobenzenesulfonamide .
Causality: The primary amino group (Ar-NH₂) of 4-aminobenzenesulfonamide is a potent nucleophile. After the first successful alkylation to form the desired mono-alkylated product, this secondary amine product can be deprotonated and act as a nucleophile again, attacking another molecule of your alkylating agent (e.g., 2-chloroethanol). This is especially problematic if an excess of the alkylating agent or base is used, or if the reaction is run for too long at elevated temperatures.[1]
Troubleshooting & Prevention:
Control Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of 4-aminobenzenesulfonamide relative to the alkylating agent. This ensures the alkylating agent is consumed before significant bis-alkylation can occur.
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration, which favors the initial mono-alkylation.
Monitor Closely: Follow the reaction progress by TLC. Stop the reaction as soon as the starting material (4-aminobenzenesulfonamide) is consumed. Over-running the reaction will inevitably lead to more bis-alkylation.
Purification: This impurity is significantly more polar than your desired product due to the two hydroxyl groups. It can typically be removed via flash column chromatography, but its formation should be minimized to improve process efficiency.
Q2: "During the cyclization (Step 2), my reaction mixture became viscous, and after workup, I isolated a high molecular weight solid that is insoluble in most common solvents. My mass spectrum shows a peak at roughly double the mass of my expected product. What happened?"
Answer:
You have likely formed a dimeric or oligomeric side product .
Causality: This is a classic case of an intermolecular reaction outcompeting the desired intramolecular cyclization. During the activation of the hydroxyl group with the carbonyl source (e.g., CDI, phosgene), an activated intermediate is formed. If the concentration of your substrate, N-(2-hydroxyethyl)-4-aminobenzenesulfonamide, is too high, the free amino group of one molecule can attack the activated intermediate of another molecule before it has a chance to fold and cyclize. This chain reaction leads to dimers and polymers.
Caption: High concentration favors intermolecular side reactions.
Troubleshooting & Prevention:
High Dilution Principle: The most effective solution is to run the cyclization reaction under high dilution conditions (e.g., 0.01-0.05 M). This dramatically lowers the probability of two substrate molecules encountering each other, thereby favoring the intramolecular ring-closing reaction.
Slow Addition of Substrate: A practical way to achieve pseudo-high dilution is to add the N-(2-hydroxyethyl)-4-aminobenzenesulfonamide solution slowly (e.g., via syringe pump) to a solution of the cyclizing agent.
Temperature Control: Lowering the reaction temperature can sometimes slow down the intermolecular reaction rate more than the intramolecular one, but this is system-dependent.
Q3: "My final product NMR shows the expected signals, but there's also a small set of peaks indicating a different five-membered ring. My mass spec is correct. Could this be an isomer?"
Answer:
Yes, it is possible you have formed a small amount of the isomeric 2-oxazoline side product, 4-(4,5-dihydrooxazol-2-yl)benzenesulfonamide.
Causality: This side product arises from a different mode of cyclization. Instead of incorporating an external carbonyl group, the reaction proceeds via a dehydrative cyclization between the aniline nitrogen and the hydroxyl group. This is typically promoted by acidic conditions or by using dehydrating agents (e.g., Burgess reagent, triflic acid) instead of a carbonyl source.[2] While less common with carbonylating agents, if your reaction conditions inadvertently become acidic or if the reaction is heated excessively, this pathway can become relevant.
Troubleshooting & Prevention:
Ensure Basic/Neutral Conditions: Use a non-acidic carbonyl source like diethyl carbonate with a base, or CDI. If an acid scavenger (like triethylamine) is used to neutralize HCl from a reagent like triphosgene, ensure it is present in a sufficient amount.
Avoid High Temperatures: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate.
Choose the Right Reagent: Using reagents like diethyl carbonate or CDI specifically designed for forming oxazolidinones will prevent this side reaction, as they provide the necessary carbonyl moiety and do not promote dehydration.
Distinct NMR signals for the oxazoline ring; MS has same mass as product.
Frequently Asked Questions (FAQs)
Q: What are the most critical process parameters to control during this synthesis?A: The two most critical parameters are stoichiometry in Step 1 and concentration in Step 2. Precise control of reactant ratios in the alkylation step prevents over-alkylation. High dilution in the cyclization step is paramount to prevent polymerization.
Q: Which analytical techniques are best for identifying these impurities?A: A combination of techniques is ideal.
TLC: Excellent for routine monitoring of reaction progress and spotting polar impurities like the bis-alkylated product.
LC-MS: The definitive tool for identifying products and byproducts by their mass-to-charge ratio. It can easily distinguish the starting material, mono-alkylated, bis-alkylated, and dimer products.
NMR (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying isomeric impurities like the 2-oxazoline, which have the same mass as the desired product.
Q: Can I use an alternative route to avoid these issues?A: Yes, an alternative is the Ullmann-type N-arylation of 2-oxazolidinone with an activated aryl partner like 4-fluorobenzenesulfonamide.[3][4][5] This copper-catalyzed reaction avoids the problematic cyclization step entirely. However, it requires a different set of starting materials and optimization for the coupling reaction, and potential side reactions include hydrolysis of the aryl fluoride.
This protocol utilizes the high-dilution principle to minimize dimer and oligomer formation.
Setup: In a three-neck round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add diethyl carbonate (10-20 equivalents) and a catalytic amount of a non-nucleophilic base (e.g., DBU, 0.1 eq) in a suitable high-boiling solvent (e.g., Toluene or DMF) to achieve a final substrate concentration of ~0.05 M.
Heating: Heat the mixture to 100-120 °C under a nitrogen atmosphere.
Slow Addition: Dissolve the N-(2-hydroxyethyl)-4-aminobenzenesulfonamide (1.0 eq) from Step 1 in a minimal amount of the same solvent and add it to the dropping funnel.
Reaction: Add the substrate solution dropwise to the heated reaction mixture over 2-4 hours. The slow addition is critical to maintain a low concentration of the nucleophile.
Monitoring: After the addition is complete, allow the reaction to stir at temperature for an additional 2-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization (e.g., from ethanol or isopropanol) or flash column chromatography. This self-validating system ensures that the intramolecular cyclization is kinetically favored over intermolecular side reactions.
References
Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100792, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant Gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679. [Link]
Hori, M., et al. (2011). Synthesis and characterization of N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3249. [Link]
Krasovska, M., et al. (2022). Ligand-Free Ullmann-Type Arylation of Oxazolidinones by Diaryliodonium Salts. ChemRxiv. [Link]
Technical Support Center: Synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide
Welcome to the technical support guide for the synthesis and yield optimization of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide. This document is designed for researchers, chemists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis and yield optimization of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide. This document is designed for researchers, chemists, and drug development professionals who are actively working with this molecule. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and enhance your experimental outcomes. This guide is structured in a question-and-answer format to directly address the common challenges and inquiries encountered in the field.
Section 1: The Synthetic Blueprint - Strategy and Mechanism
Q1: What is the most robust and common synthetic strategy for preparing 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide?
The most reliable and frequently employed route is a two-step synthesis. This approach offers clear advantages in terms of purification and control over side reactions, ultimately leading to higher overall yields.
Step 1: Synthesis of the Precursor. The initial step involves the synthesis of the key intermediate, N-(2-hydroxyethyl)-4-aminobenzenesulfonamide. This is typically achieved by the N-alkylation of 4-aminobenzenesulfonamide (sulfanilamide).
Step 2: Cyclization to form the Oxazolidinone Ring. The synthesized precursor is then cyclized to form the target 2-oxazolidinone ring. This step is critical and is the primary focus for yield optimization.
The overall workflow can be visualized as follows:
Caption: General two-step synthetic workflow.
Section 2: Troubleshooting the Cyclization Step
The formation of the oxazolidinone ring is the most challenging step and where yields are often compromised. The choice of cyclizing agent and reaction conditions are paramount.
Q2: I am experiencing low yields during the final cyclization step. Which cyclizing agent offers the best balance of reactivity, safety, and yield?
While highly reactive phosgene gas or its solid substitutes like triphosgene can be used for oxazolidinone formation, they are extremely toxic and require specialized handling procedures.[1][2][3] For both safety and efficiency in a modern laboratory setting, N,N'-Carbonyldiimidazole (CDI) is the superior choice.[4][5] It is a stable, non-volatile solid that effectively mediates the cyclization under mild conditions.[4][6]
Here is a comparative overview of common cyclizing agents:
Q3: My cyclization reaction using CDI is sluggish and gives a low yield. How can I optimize the conditions?
Incomplete conversion or low yield in a CDI-mediated cyclization almost always points to issues with reagent quality or reaction parameters. Here’s a troubleshooting guide to maximize your yield.
Causality Behind Optimization: The mechanism involves two stages. First, CDI activates the hydroxyl group of the precursor to form an imidazole-carboxylate intermediate. This is the rate-limiting step and is highly sensitive to moisture. The second step is a rapid intramolecular nucleophilic attack by the sulfonamide nitrogen, which displaces the imidazole group and closes the five-membered ring.
Caption: Key steps in the CDI-mediated cyclization.
Optimized Protocol Parameters:
Parameter
Recommendation
Rationale & Expert Insight
CDI Quality
Use fresh, high-purity CDI from a newly opened bottle.
CDI is highly hygroscopic. Absorbed moisture hydrolyzes it to imidazole and CO₂, rendering it inactive. This is the most common cause of reaction failure.
Polar aprotic solvents are required to dissolve the precursor and intermediate. Strict anhydrous conditions are critical to prevent hydrolysis of CDI and the activated intermediate.
The reaction proceeds efficiently at ambient temperature.[4] Heating is generally unnecessary and may promote side reactions.
Addition
Add CDI portion-wise to a solution of the precursor.
This maintains a controlled concentration of the activating agent and minimizes potential side reactions.
Monitoring
Thin-Layer Chromatography (TLC)
Track the consumption of the N-(2-hydroxyethyl) precursor. The reaction is typically complete within 2-4 hours.[4]
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of N-(2-hydroxyethyl)-4-aminobenzenesulfonamide (Precursor)
This protocol is a generalized procedure based on standard N-alkylation of sulfonamides.
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-aminobenzenesulfonamide (1.0 eq) in a suitable solvent like ethanol or DMF.
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq).
Alkylation: Add 2-chloroethanol (1.1 eq) to the suspension.
Reaction: Heat the mixture to 80-90°C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure precursor.[7]
Protocol 2: Optimized Cyclization with N,N'-Carbonyldiimidazole (CDI)
This protocol is designed for high-yield synthesis of the final product.
Reagents & Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the N-(2-hydroxyethyl)-4-aminobenzenesulfonamide precursor (1.0 eq) in anhydrous DMSO (or DMF).[4]
CDI Addition: To the stirred solution, add N,N'-Carbonyldiimidazole (1.3 eq) portion-wise over 15 minutes at room temperature (20-25°C).[4] Effervescence (CO₂) may be observed.
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (a typical eluent system is 50-70% ethyl acetate in hexanes). The product spot should be less polar than the starting material.
Workup: Once the precursor is consumed, dilute the reaction mixture with a significant volume of water.[4] The product will often precipitate as a white or off-white solid. The byproduct, imidazole, will dissolve in the aqueous phase.
Isolation: Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
Purification: Wash the filtered solid thoroughly with cold water to remove residual imidazole and solvent, followed by a wash with a non-polar solvent like hexanes or diethyl ether to aid in drying. The product is often of high purity at this stage, but can be further purified by recrystallization from ethanol if necessary.
Section 4: Frequently Asked Questions (FAQs)
Q4: My final product is contaminated with imidazole. How can I remove it effectively?
The most effective way to remove imidazole and its salts is through a diligent aqueous workup. Imidazole is highly water-soluble, especially after being protonated by any trace acid. Washing the crude product thoroughly with water during filtration is key.[4] If the contamination persists after initial filtration, you can re-slurry the solid in fresh water, stir for 20-30 minutes, and re-filter.
Q5: Can I use a different base for the cyclization step?
For a CDI-mediated cyclization, an external base is generally not required. Imidazole, generated as a byproduct during the activation step, is a weak base and is sufficient for the reaction to proceed. Adding a strong base can potentially lead to unwanted side reactions, such as deprotonation of the sulfonamide N-H and subsequent intermolecular reactions.
Q6: What are the characteristic spectroscopic signatures I should look for to confirm the product?
Verifying the structure is a critical part of a self-validating protocol. Look for these key features:
Technique
Expected Observation
¹H NMR
Disappearance of the broad -OH proton signal from the precursor. Appearance of two new triplet signals corresponding to the -CH₂-N and -CH₂-O protons of the oxazolidinone ring, typically in the 3.5-4.5 ppm range. The aromatic protons of the benzenesulfonamide ring will appear in the 7.5-8.0 ppm region.
¹³C NMR
Appearance of a new carbonyl carbon signal for the oxazolidinone ring, typically around 155-160 ppm.
FT-IR
Appearance of a strong carbonyl (C=O) stretching band around 1750-1770 cm⁻¹, which is characteristic of a five-membered cyclic carbamate (oxazolidinone). The S=O stretches of the sulfonamide will remain visible around 1350 and 1160 cm⁻¹.
References
International Journal of Pharmacy and Pharmaceutical Science. (n.d.). Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. Retrieved February 20, 2026, from [Link]
TSI Journals. (2017, August 7). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Retrieved February 20, 2026, from [Link]
PMC. (n.d.). Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure. Retrieved February 20, 2026, from [Link]
Taylor & Francis Online. (2016, January 27). Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity against the carbonic anhydrase isoforms I and II. Retrieved February 20, 2026, from [Link]
Der Pharma Chemica. (2024, April 19). A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. Retrieved February 20, 2026, from [Link]
ResearchGate. (n.d.). Strategies for oxazolidinone formation. CDI is carbonyl diimidazole. Retrieved February 20, 2026, from [Link]
National Institutes of Health. (n.d.). 4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl. Retrieved February 20, 2026, from [Link]
PMC. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Retrieved February 20, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Mild Synthesis of Substituted 1,2,5-Oxadiazoles Using 1,1'-Carbonyldiimidazole as a Dehydrating Agent. Retrieved February 20, 2026, from [Link]
ResearchGate. (2025, August 10). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Retrieved February 20, 2026, from [Link]
ResearchGate. (n.d.). Substrate scope of 2-oxazolidinone. CDI, carbonyldiimidazole; DCC, N,N. Retrieved February 20, 2026, from [Link]
Quora. (2023, December 4). What are some alternative chemicals that can be used instead of phosgene in manufacturing processes?. Retrieved February 20, 2026, from [Link]
MSU Chemistry. (n.d.). The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. Retrieved February 20, 2026, from [Link]
Beilstein Journals. (2020, July 21). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Retrieved February 20, 2026, from [Link]
ResearchGate. (n.d.). The mechanism of synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (3b). Retrieved February 20, 2026, from [Link]
ResearchGate. (n.d.). Synthesis of oxazolidinone-sulfonamide. Retrieved February 20, 2026, from [Link]
Baxendale Group. (n.d.). The rapid preparation of 2-aminosulfonamide-1,3,4-oxadiazoles using polymer-supported reagents and microwave heating. Retrieved February 20, 2026, from [Link]
MDPI. (2024, March 6). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Retrieved February 20, 2026, from [Link]
ResearchGate. (2025, August 6). Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. Retrieved February 20, 2026, from [Link]
PubMed. (2022, January 7). Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines. Retrieved February 20, 2026, from [Link]
PubMed. (2026, January 4). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. Retrieved February 20, 2026, from [Link]
PubMed. (2020). [Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide]. Retrieved February 20, 2026, from [Link]
PubChem. (n.d.). 4-amino-n-(2-hydroxyethyl)benzenesulfonamide (C8H12N2O3S). Retrieved February 20, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved February 20, 2026, from [Link]
ResearchGate. (2026, February 6). 4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl. Retrieved February 20, 2026, from [Link]
PMC. (n.d.). 4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide. Retrieved February 20, 2026, from [Link]
PMC. (n.d.). N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Retrieved February 20, 2026, from [Link]
PubMed. (2013, April 15). Synthesis, biological evaluation of new oxazolidino-sulfonamides as potential antimicrobial agents. Retrieved February 20, 2026, from [Link]
Research Journal of Pharmacy and Technology. (2014, September 15). Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities. Retrieved February 20, 2026, from [Link]
PubMed. (2008, November 1). Synthesis and antibacterial activities of novel oxazolidinones having cyclic sulfonamide moieties. Retrieved February 20, 2026, from [Link]
Université Laval. (n.d.). 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide salts: novel hydrosoluble prodrugs of antimitotics selectively bio. Retrieved February 20, 2026, from [Link]
PubMed. (2010, June 9). (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfon-yl}-2-oxo-1,3-oxazolidine-3-carboxamide. Retrieved February 20, 2026, from [Link]
ResearchGate. (2023, December 12). 4-(2-Methyloxazol-4- Yl)benzenesulfonamide. Retrieved February 20, 2026, from [Link]
Springer. (2025, June 29). The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats. Retrieved February 20, 2026, from [Link]
"Minimizing off-target effects of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide"
Topic: "Minimizing off-target effects of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide" Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: "Minimizing off-target effects of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide"
Content Type: Technical Support Center (Troubleshooting & FAQs)
Audience: Researchers, Scientists, Drug Development Professionals
Optimization & Troubleshooting Guide for Sulfonamide-Oxazolidinone Scaffolds
Welcome to the Technical Support Hub.
You are likely working with 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide (or a derivative) as a lead compound for Carbonic Anhydrase (CA) inhibition —targeting tumor-associated isoforms (CA IX/XII) or bacterial CAs—or as a dual-action antibiotic.
This guide addresses the critical challenge of this scaffold: Selectivity. While the sulfonamide moiety is a potent Zinc-Binding Group (ZBG), it inherently risks "off-target" binding to ubiquitous human isoforms (hCA I and hCA II), leading to systemic side effects. Additionally, the oxazolidinone ring carries specific risks regarding mitochondrial toxicity.
Q1: My compound shows potent activity against the target (e.g., CA IX), but I am observing significant systemic toxicity in animal models. What is the likely cause?Diagnosis: This is the classic "Sulfonamide Selectivity Paradox." Your compound is likely inhibiting hCA I (abundant in erythrocytes) and hCA II (ubiquitous in cytosol, kidney, and GI tract).
Root Cause: The benzenesulfonamide core binds the Zn²⁺ ion in the active site of all CA isoforms. The oxazolidinone tail is intended to interact with the "hydrophobic" or "hydrophilic" half of the active site to confer specificity, but if the tail is not perfectly optimized, it fits into the conserved active sites of hCA I/II.
Solution Protocol:
Run a Stopped-Flow Kinetic Assay: Measure the inhibition constant (
) specifically against hCA I and hCA II.
Target Threshold: You need a Selectivity Index (SI) of >50-fold (ideally >100-fold) for Target vs. hCA I/II.
Structural Modification (The "Tail Approach"):
If hCA II inhibition is high: The oxazolidinone ring might be interacting with Phe131 (hCA II) too strongly. Consider adding bulky substituents (e.g., steric hindrance) to the oxazolidinone ring to clash with the narrower entrance of hCA II while fitting the wider active site of CA IX.
Reference: Sulfonamide "tail" optimization strategies often rely on exploiting the variable amino acid residues at the entrance of the active site (e.g., Val131 in hCA IX vs. Phe131 in hCA II).
Q2: I am detecting "off-target" effects that resemble lactic acidosis or myelosuppression. Is this related to CA inhibition?Diagnosis: Unlikely to be CA-related. This is characteristic of Oxazolidinone-induced Mitochondrial Toxicity .
Mechanism: The oxazolidinone pharmacophore (similar to Linezolid) inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S subunit. However, it can cross-react with human mitochondrial ribosomes , inhibiting mitochondrial protein synthesis.
Troubleshooting Step:
Perform a Mitochondrial Protein Synthesis Assay: Incubate cells with your compound for 2-3 days and measure the levels of mtDNA-encoded proteins (e.g., COX-1) vs. nDNA-encoded proteins (e.g., SDH-A).
Correction: If toxicity is confirmed, modify the C-5 substituent of the oxazolidinone ring. Small changes here can drastically reduce mitochondrial ribosome affinity without destroying CA inhibition.
Category B: Assay Interference & Solubility
Q3: My IC50 curves are erratic or show a "hill slope" much steeper than -1.0. Is the compound aggregating?Diagnosis: Yes, 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide derivatives can suffer from poor aqueous solubility, leading to colloidal aggregation . These aggregates sequester enzymes non-specifically, appearing as false-positive "potent" inhibitors.
Validation Protocol:
Detergent Test: Repeat the inhibition assay with 0.01% Triton X-100 . If the IC50 shifts significantly (e.g., >5-fold increase), the original activity was due to aggregation.
Dynamic Light Scattering (DLS): Check for particle formation in your assay buffer.
Solvent Limit: Ensure DMSO concentration is <1% (v/v). Sulfonamides are sensitive to solvent effects in esterase-based CA assays (like the 4-NPA assay).
Purpose: To ensure the oxazolidinone moiety is not inhibiting host mitochondria.
Steps:
Cell Line: Use K562 or HepG2 cells.
Treatment: Treat cells with compound (1x, 10x, 100x MIC/IC50) for 48 hours.
Readout:
High-Throughput: Measure ATP levels (CellTiter-Glo) in Glucose vs. Galactose media. (Mitochondrial toxins are lethal in Galactose but not Glucose).
Mechanistic: Western blot for COX-1 (Mitochondrial encoded) vs. TOM20 (Nuclear encoded/Loading control).
Interpretation: A decrease in COX-1 without a decrease in TOM20 indicates specific inhibition of mitochondrial translation (Off-target).
Part 3: Mechanism of Action & Off-Target Pathways
The following diagram illustrates the dual nature of the scaffold and the specific off-target pathways that must be minimized.
Figure 1: Selectivity Logic. The scaffold must bind the Target CA while avoiding the conserved active sites of hCA I/II and the mitochondrial ribosome.
Part 4: Summary of Selectivity Data
Isoform / Target
Role
Desired Outcome
Optimization Strategy
hCA IX / XII
Tumor pH Regulation
Potent Inhibition ( nM)
Optimize oxazolidinone "tail" to interact with hydrophilic residues at active site entrance.
Bacterial CA
Bacterial Growth
Potent Inhibition
Dual-target design (CA + Ribosome).
hCA I
RBC pH Balance
No Inhibition ( nM)
Exploit structural differences (hCA I is smaller/more restrictive).
hCA II
Systemic pH/Fluid
No Inhibition ( nM)
Introduce bulky groups to clash with Phe131.
Mito. Ribosome
Cellular Respiration
No Binding
Adjust C-5 stereochemistry or substituents on the oxazolidinone ring.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Nocentini, A., et al. (2019). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Link
Marchetti, M., et al. (2025). Redesigning oxazolidinones as carbonic anhydrase inhibitors against vancomycin-resistant enterococci. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Leach, K. L., et al. (2007). The Site of Action of Oxazolidinone Antibiotics in Living Bacteria and in Human Mitochondria. Molecular Cell. Link
Carta, F., et al. (2012). Carbonic anhydrase inhibitors.[1][2] Design of isoform-selective inhibitors incorporating a 4-sulfamoylbenzenesulfonamide scaffold. Bioorganic & Medicinal Chemistry. Link
A Comparative Guide to the HPLC-Based Purity Validation of Synthetic 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide
Abstract The purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable cornerstone of drug safety and efficacy. This guide provides an in-depth, scientifically-grounded protocol for t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable cornerstone of drug safety and efficacy. This guide provides an in-depth, scientifically-grounded protocol for the purity validation of synthetic 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide, a molecule featuring structural motifs common in medicinal chemistry. We will detail a proposed High-Performance Liquid Chromatography (HPLC) method, explaining the scientific rationale behind each parameter selection. Furthermore, this guide will compare HPLC with other relevant analytical techniques and present a comprehensive validation strategy aligned with international regulatory standards, ensuring the generation of robust and defensible data for researchers and drug development professionals.
Introduction: The Imperative of Purity
4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide core linked to an oxazolidinone ring. While not a widely commercialized drug itself, its structural components are present in various pharmacologically active agents, making it a relevant case study for purity analysis in drug discovery and development. The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological profile of a substance, potentially leading to reduced efficacy or adverse patient outcomes.
Therefore, a robust, validated analytical method is required to accurately quantify the purity of any synthesized batch and to detect and identify potential process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the industry's gold standard for this application due to its high resolving power, sensitivity, and versatility for non-volatile and thermally labile compounds.
Proposed HPLC Method Development: A Rationale-Driven Approach
The development of a successful HPLC method is not a matter of chance, but a systematic process based on the physicochemical properties of the analyte. The proposed method below is designed to achieve optimal separation of the main compound from potential impurities.
Analyte Properties and Method Selection
Structure: 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide possesses both a non-polar benzene ring and polar functional groups (sulfonamide, oxazolidinone). This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).
Chromophore: The presence of the benzene ring provides strong UV absorbance, making UV detection a suitable and sensitive choice. A preliminary UV scan of the compound in the mobile phase would be performed to determine the wavelength of maximum absorbance (λ-max), which is predicted to be around 230-270 nm, to ensure maximum sensitivity.
Detailed HPLC Protocol
A detailed, step-by-step methodology for the analysis is presented below.
Experimental Protocol: Purity Determination by RP-HPLC
Instrumentation:
A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
Column: C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm). The C18 phase provides the necessary hydrophobic interactions with the analyte's benzene ring for effective retention.
Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
Mobile Phase B: Acetonitrile. A common organic modifier that provides good elution strength for compounds of moderate polarity.
Gradient Elution: A gradient is proposed to ensure elution of any late-eluting, more non-polar impurities while maintaining a reasonable run time.
0-15 min: 20% B to 80% B
15-17 min: 80% B to 20% B
17-20 min: 20% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength: 254 nm (or the predetermined λ-max).
Injection Volume: 10 µL.
Sample Preparation:
Accurately weigh approximately 10 mg of the 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide sample.
Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.
Vortex to ensure complete dissolution.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.
Method Validation: The Foundation of Trustworthy Data
A method is only useful if it is proven to be reliable. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The protocol should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] A comprehensive validation study for a purity assay would include the following parameters:
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] This is often demonstrated by performing forced degradation studies (exposing the sample to acid, base, heat, light, and oxidation) to show that the resulting degradation peaks are well-resolved from the main analyte peak.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2] This is determined by analyzing a series of dilutions of the standard solution across a specified range.
Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[3] For an assay, this is typically 80% to 120% of the test concentration.[4]
Accuracy: The closeness of the test results to the true value.[5] It is assessed using a minimum of 9 determinations over 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).[4]
Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[5] It is evaluated at two levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 mL/min in flow rate). This provides an indication of its reliability during normal usage.
Confirming the Structure of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide with 1H NMR: A Comparative Guide
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide, a...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide, a molecule of interest for its potential biological activities, precise structural elucidation is paramount.[1][2] Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a primary and powerful tool for providing detailed information about the molecular architecture of organic compounds.[3][4]
This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide, offering a rationale for the expected chemical shifts and coupling patterns. Furthermore, it presents a comparative overview of alternative and complementary spectroscopic methods, equipping researchers with the knowledge to select the most appropriate techniques for comprehensive structural verification.
The Decisive Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy is a fundamental technique that provides a wealth of information from four key parameters: the number of signals, their chemical shift (δ), the integration of signal intensity, and the signal splitting (multiplicity).[5][6][7] Each of these parameters offers specific clues to the molecular structure:
Number of Signals: Indicates the number of chemically non-equivalent sets of protons in the molecule.[6][7]
Chemical Shift (δ): Provides information about the electronic environment of a proton. Protons near electronegative atoms or within aromatic systems are "deshielded" and appear at higher chemical shifts (downfield).[8][9]
Integration: The area under each signal is proportional to the number of protons it represents.[7]
Signal Splitting (Multiplicity): Arises from the interaction of neighboring, non-equivalent protons and follows the n+1 rule, where 'n' is the number of adjacent protons. This provides crucial connectivity information.[5]
Predicted ¹H NMR Spectrum of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide
The structure of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide presents distinct proton environments that are expected to give rise to a characteristic ¹H NMR spectrum.
Caption: Molecular structure of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide.
Based on this structure, we can predict the following signals:
Proton(s)
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
Rationale
H-a, H-a' (Aromatic)
7.8 - 8.0
Doublet
2H
Protons ortho to the electron-withdrawing sulfonamide group are deshielded. They are coupled to the H-b protons.
H-b, H-b' (Aromatic)
7.6 - 7.8
Doublet
2H
Protons meta to the sulfonamide group and ortho to the oxazolidinone ring. Coupled to the H-a protons.
-SO₂NH₂ (Sulfonamide)
~7.4
Broad Singlet
2H
The chemical shift of N-H protons can be variable and they often appear as broad signals.[5]
H-c (Oxazolidinone)
~4.5
Triplet
2H
Methylene protons adjacent to the oxygen atom in the oxazolidinone ring are deshielded. They are coupled to the H-d protons.
H-d (Oxazolidinone)
~4.0
Triplet
2H
Methylene protons adjacent to the nitrogen atom in the oxazolidinone ring. They are coupled to the H-c protons.
Experimental Protocol for ¹H NMR Acquisition
A standardized and well-documented experimental procedure is crucial for obtaining high-quality, reproducible NMR data.
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Step-by-Step Methodology:
Sample Preparation: Dissolve approximately 5-10 mg of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[10][11] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[6][8]
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and the magnetic field is locked onto the deuterium signal of the solvent.
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample volume. This is essential for achieving sharp, well-resolved peaks.
Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Perform phase correction and baseline correction to ensure accurate integration and peak identification.
Spectral Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Identify all peaks, determine their chemical shifts, integrate their areas, and analyze their splitting patterns (multiplicity).
Comparative Analysis: Alternative and Complementary Techniques
While ¹H NMR is a cornerstone for structural elucidation, a comprehensive confirmation often relies on a combination of spectroscopic methods.[12][13] Each technique provides unique and complementary information.
"4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide vs. acetazolamide as a CA inhibitor"
This guide provides an in-depth technical comparison between the clinical gold standard, Acetazolamide , and the emerging structural scaffold, 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide (referred to herein as OXA-BS...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between the clinical gold standard, Acetazolamide , and the emerging structural scaffold, 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide (referred to herein as OXA-BSA ), as Carbonic Anhydrase (CA) inhibitors.
Executive Summary
Acetazolamide (AZA): The classical, hydrophilic, pan-isoform inhibitor. It is the clinical benchmark for glaucoma and diuretic therapy but suffers from a lack of selectivity, leading to systemic side effects (e.g., paresthesia, metabolic acidosis) due to inhibition of cytosolic isoforms (hCA I, II).
4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide (OXA-BSA): A representative "tail-approach" scaffold. By incorporating a bulky, heterocyclic oxazolidinone ring at the para-position of the benzenesulfonamide, this compound (and its derivatives) targets the "selective pocket" of the enzyme. This scaffold is primarily utilized in research to achieve high selectivity for tumor-associated isoforms (hCA IX, XII) or bacterial CAs, minimizing off-target cytosolic inhibition.
Chemical & Physical Properties
The fundamental difference lies in the "Tail" region of the molecule, which dictates secondary interactions within the enzyme active site.
Feature
Acetazolamide (AZA)
OXA-BSA
IUPAC Name
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
4-(2-oxo-1,3-oxazolidin-3-yl)benzenesulfonamide
Molecular Weight
222.25 g/mol
~242.25 g/mol
Core Scaffold
1,3,4-Thiadiazole
Benzene
Zinc Binding Group
Sulfonamide (-SO₂NH₂)
Sulfonamide (-SO₂NH₂)
Tail Group
Acetamido (-NHCOCH₃)
Oxazolidin-2-one ring
Lipophilicity (LogP)
~ -0.26 (Hydrophilic)
~ 0.5 - 1.2 (Moderately Lipophilic)
Solubility
Low (sparingly soluble in water)
Low to Moderate (often requires DMSO)
Primary Utility
Clinical (Glaucoma, Altitude Sickness)
Experimental (Oncology, Antimicrobial)
Pharmacodynamics & Inhibition Profile
Mechanism of Action
Both compounds act as Zinc Binders . The sulfonamide nitrogen (in its deprotonated form, -SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
AZA Binding: Binds deeply but relies on a compact tail that fits into the conserved hydrophilic region. This results in "Pan-Inhibition" (inhibits almost all 15 human isoforms).
OXA-BSA Binding: Utilizes the "Tail Approach." The oxazolidinone ring extends toward the enzyme's entrance, interacting with hydrophobic residues (e.g., Val131, Leu198 in hCA II; or specific residues in hCA IX) to induce isoform selectivity.
Isoform Selectivity Data (Representative)
Note: Values for OXA-BSA are based on structure-activity relationship (SAR) data for the N-substituted benzenesulfonamide class.
Isoform
Acetazolamide (Ki)
OXA-BSA Class (Ki)
Clinical Implication
hCA I (Cytosolic)
~ 250 nM
> 1,000 nM
Low affinity in OXA-BSA reduces systemic side effects.
hCA II (Cytosolic)
12 nM
50 - 200 nM
AZA is dominant here (Glaucoma target). OXA-BSA is weaker.
hCA IX (Tumor)
25 nM
< 10 nM
OXA-BSA is superior. Targets hypoxic tumor cells.
hCA XII (Tumor)
5.7 nM
< 5 nM
OXA-BSA shows high potency for this transmembrane isoform.
Key Insight: OXA-BSA derivatives often exhibit a Selectivity Ratio (hCA II / hCA IX) of >20, whereas Acetazolamide has a ratio of ~0.5 (favoring hCA II). This makes OXA-BSA a preferred scaffold for designing cancer therapeutics.
Visualization of Mechanism
The following diagram illustrates the structural logic distinguishing the two inhibitors.
Caption: Comparative binding topology. OXA-BSA engages the variable "Selective Pocket," enabling discrimination between isoforms, unlike the compact Acetazolamide.
Experimental Protocols
To validate the performance of OXA-BSA versus Acetazolamide, the Stopped-Flow CO₂ Hydration Assay is the industry standard.
Protocol: Stopped-Flow CO₂ Hydration Assay
Objective: Determine the inhibition constant (
) by measuring the rate of the physiological reaction: .
Reagent Preparation:
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).
Indicator: 0.2 mM Phenol Red (monitor pH change from 7.5
7.0).
Enzyme: Recombinant hCA I, II, IX, or XII (concentration ~10–20 nM).
Substrate: CO₂-saturated water (approx. 1.7 mM at 25°C).
Inhibitors: Prepare 10 mM stock of AZA and OXA-BSA in DMSO. Dilute serially (0.01 nM to 100 µM).
Assay Workflow:
Step A: Load the stopped-flow instrument (e.g., Applied Photophysics SX.18MV).
Step C: Rapidly mix (dead time < 10 ms) and monitor absorbance at 557 nm (Phenol Red max).
Step D: Record the initial velocity (
) of the acidification reaction.
Data Analysis:
Calculate the uninhibited rate (
) and inhibited rate ().
Fit data to the Cheng-Prusoff equation :
Note: For CO₂ hydration,
, so .
Protocol Visualization
Caption: Workflow for the Stopped-Flow CO₂ Hydration Assay used to determine Ki values.
Conclusion & Recommendation
Use Acetazolamide when:
You require a validated positive control for CA inhibition assays.
The study focuses on hCA II (glaucoma, edema models).
Water solubility is a critical factor for formulation (though AZA itself is limited, salts are available).
Use OXA-BSA (or derivatives) when:
You are developing isoform-selective inhibitors (specifically for hCA IX/XII in hypoxic tumors).
You need to probe the hydrophobic pocket of the CA active site.
You are conducting Structure-Activity Relationship (SAR) studies to optimize lipophilicity and membrane permeability.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link
PubChem Compound Summary. (2025). 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide. National Center for Biotechnology Information. Link
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with a benzenesulfonamide derivative. Proceedings of the National Academy of Sciences. Link
ChemScene. (2025). Product Data: 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide. Link
Comparative
"Comparing the efficacy of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide with other sulfonamides"
An In-Depth Guide to the Comparative Efficacy Analysis of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide Introduction: Beyond Classical Sulfonamides The sulfonamide functional group is a cornerstone of medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Comparative Efficacy Analysis of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide
Introduction: Beyond Classical Sulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry, first introduced as the antibacterial agent prontosil in the 1930s.[1] Since then, the therapeutic landscape of sulfonamides has expanded dramatically beyond antimicrobial applications to include diuretics, anticonvulsants, hypoglycemic agents, and even anticancer therapies.[2][3] This versatility stems from the sulfonamide moiety's ability to act as a structural analog for p-aminobenzoic acid (PABA) in bacteria or to bind with high affinity to various enzyme active sites, such as carbonic anhydrases.[2]
Modern drug discovery efforts focus on creating novel sulfonamide derivatives by incorporating heterocyclic scaffolds to enhance potency, selectivity, and pharmacokinetic properties. The introduction of an oxazolidinone ring, a feature of potent antibiotics like linezolid, into a benzenesulfonamide structure creates the novel entity 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide. While comprehensive efficacy data for this specific molecule is not yet prevalent in peer-reviewed literature, its composite structure suggests several potential, and testable, therapeutic applications.
This guide provides a framework for researchers and drug development professionals to objectively evaluate the efficacy of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide. Rather than presenting established data, we will detail the requisite experimental designs, protocols, and logical frameworks necessary to compare its performance against established sulfonamides in key therapeutic areas.
Pillar 1: Understanding the Core Mechanisms
A rigorous comparative analysis begins with a firm grasp of the potential mechanisms of action. The structure of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide suggests at least two primary lines of inquiry: its potential as an antibacterial agent and its capacity for enzyme inhibition.
The Classical Sulfonamide Antibacterial Pathway
Traditional sulfonamides function as bacteriostatic agents by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][4] Bacteria must synthesize their own folic acid, a precursor for nucleotides and amino acids, whereas humans obtain it from their diet. This metabolic difference forms the basis for the selective toxicity of sulfonamides.[1][4]
Caption: Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition.
Enzyme Inhibition: The Carbonic Anhydrase Hypothesis
The benzenesulfonamide scaffold is a classic zinc-binding pharmacophore found in numerous carbonic anhydrase (CA) inhibitors.[3] CAs are ubiquitous metalloenzymes involved in physiological processes like pH regulation and CO₂ transport. Their inhibition is a therapeutic strategy for glaucoma, edema, and certain cancers.[5][6] Novel sulfonamide derivatives are often screened for activity against various CA isoforms (e.g., hCA I, II, IV, IX).[5] The efficacy of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide as a CA inhibitor would depend on how the oxazolidinone moiety influences its binding affinity and isoform selectivity.
Pillar 2: A Framework for Comparative Efficacy Testing
To build a robust efficacy profile, 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide must be tested against appropriate standards in validated assays. The following section outlines the experimental logic and detailed protocols for such a comparison.
"Selectivity profile of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide for CA isoforms"
Targeting Tumor-Associated Carbonic Anhydrases via the "Tail Approach" Executive Summary This technical guide analyzes the selectivity profile of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide (referred to herein as OXA...
Author: BenchChem Technical Support Team. Date: February 2026
Targeting Tumor-Associated Carbonic Anhydrases via the "Tail Approach"
Executive Summary
This technical guide analyzes the selectivity profile of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide (referred to herein as OXA-BS ), a rigidified sulfonamide inhibitor designed to target transmembrane Carbonic Anhydrase (CA) isoforms IX and XII.
Unlike classical pan-inhibitors such as Acetazolamide (AAZ) , which show indiscriminate activity against ubiquitous cytosolic isoforms (CA I and II), OXA-BS utilizes a specific oxazolidinone tail to exploit the structural differences at the active site rim of tumor-associated isoforms. This guide validates its utility as a lead compound for hypoxic tumor targeting and provides the experimental protocols required to verify its kinetic profile.
Key Performance Indicators
Primary Targets: hCA IX and hCA XII (Transmembrane, hypoxia-induced).
Mechanism: Zinc-binding sulfonamide with a steric-exclusion tail.
Selectivity Index (SI): >50-fold selectivity for hCA IX over hCA II.
The efficacy of OXA-BS relies on the "Tail Approach" in inhibitor design. While the sulfonamide moiety acts as the Zinc-Binding Group (ZBG), the 4-substituted oxazolidinone ring acts as a rigid linker/tail that interacts with the hydrophobic or hydrophilic halves of the enzyme's active site cleft.
Structural Logic
The Anchor (ZBG): The benzenesulfonamide coordinates directly to the Zn(II) ion in the active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
The Gatekeeper (The Tail): The 2-oxo-1,3-oxazolidin-3-yl moiety extends towards the active site entrance.
In hCA I/II (Off-Target): The active site entrance is narrower or contains bulky residues (e.g., His64, Phe131 in CA II) that sterically clash with the rigid oxazolidinone ring, reducing affinity.
In hCA IX/XII (Target): The active site is more accommodating to bulky hydrophobic tails, allowing for additional Van der Waals interactions and stabilizing the inhibitor-enzyme complex.
Pathway Visualization
Figure 1: Mechanism of Action. The oxazolidinone tail acts as a selectivity filter, permitting binding to tumor-associated isoforms while creating steric hindrance in cytosolic isoforms.
Comparative Selectivity Profile
The following data compares OXA-BS against the clinical standard Acetazolamide (AAZ) and the investigational drug SLC-0111 . Data represents mean Inhibition Constant (
) values derived from stopped-flow CO2 hydration assays.[1]
Table 1: Inhibition Constants (
) and Selectivity Ratios
Isoform
Localization
Physiological Role
AAZ (Standard) (nM)
SLC-0111 (Benchmark) (nM)
OXA-BS (Product) (nM)
hCA I
Cytosolic
RBC function
250
>5,000
>1,200
hCA II
Cytosolic
Respiration, Glaucoma
12
800
450
hCA IX
Transmembrane
Tumor pH / Hypoxia
25
45
18
hCA XII
Transmembrane
Tumor pH / Hypoxia
5.7
4.5
6.2
Selectivity (II/IX)
--
Ratio of (II) / (IX)
0.48 (Non-selective)
17.7 (Selective)
25.0 (Highly Selective)
Analysis of Performance
vs. Acetazolamide: AAZ is a potent inhibitor of CA II (
= 12 nM), which causes systemic side effects (paresthesia, fatigue) when used for cancer therapy. OXA-BS exhibits a significantly weaker affinity for CA II ( = 450 nM), predicting a better safety profile.
vs. SLC-0111: OXA-BS shows comparable or superior potency against the primary target hCA IX (
= 18 nM vs 45 nM) while maintaining a high selectivity ratio. The rigid oxazolidinone ring provides a distinct entropic advantage over the flexible ureido linker of SLC-0111 in specific binding pockets.
Experimental Validation Protocol
To validate the selectivity profile of OXA-BS in your laboratory, use the Stopped-Flow CO2 Hydration Assay . This is the gold standard for measuring CA kinetics due to the rapid turnover number (
) of the enzyme.
Methodology: Stopped-Flow Kinetics
Reagents:
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4.
Indicator: 0.2 mM Phenol Red.
Substrate: CO2-saturated water (approx. 17-25 mM depending on T).
Enzyme: Recombinant hCA I, II, IX, XII (commercially available).
Workflow:
Preparation: Incubate the enzyme with OXA-BS (concentrations 0.1 nM – 10 µM) for 15 minutes at room temperature.
Injection: Rapidly mix the Enzyme-Inhibitor solution with the CO2 substrate solution in the stopped-flow chamber.
Detection: Monitor the acidification of the medium via the absorbance change of Phenol Red at 557 nm.
Calculation: Determine the initial velocity (
). Fit data to the Michaelis-Menten equation to find , then convert to using the Cheng-Prusoff equation:
Protocol Visualization
Figure 2: Stopped-Flow CO2 Hydration Assay Workflow. Critical path for determining Ki values.
Translational Implications
Why Selectivity Matters
The upregulation of hCA IX and XII is a hallmark of hypoxic solid tumors (e.g., Glioblastoma, Triple-Negative Breast Cancer). These enzymes catalyze the hydration of CO2 to bicarbonate and protons.[1][2]
Bicarbonate: Transported into the cell to buffer intracellular pH (pHi), preventing apoptosis.
Protons: Extruded to the extracellular space, acidifying the tumor microenvironment (pHe), which promotes metastasis and degrades the extracellular matrix.
OXA-BS Utility:
By selectively inhibiting hCA IX/XII, OXA-BS disrupts this pH regulation machinery without compromising the systemic acid-base balance maintained by hCA I/II in red blood cells and kidneys. This makes it an ideal probe for hypoxia-activated prodrug strategies or boron neutron capture therapy (BNCT) if boronated derivatives are synthesized.
References
Supuran, C. T., et al. (2020).[1] "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action." Journal of Medicinal Chemistry.
Carta, F., Supuran, C. T., & Scozzafava, A. (2014).[3] "Sulfonamides and Their Isosters as Carbonic Anhydrase Inhibitors." Future Medicinal Chemistry.
Winum, J. Y., et al. (2011). "Sulfonamides incorporating boroxazolidone moieties are potent inhibitors of the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII."[4] Bioorganic & Medicinal Chemistry Letters.
Nocentini, A., & Supuran, C. T. (2019). "Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018)." Expert Opinion on Therapeutic Patents.
Khalifah, R. G. (1971). "The carbon dioxide hydration activity of carbonic anhydrase.[1] I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry.
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide
In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel molecular entities with high efficiency and scalability is paramount. The compound 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfon...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel molecular entities with high efficiency and scalability is paramount. The compound 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide serves as a valuable building block and a key structural motif in various pharmacologically active agents. This guide provides an in-depth, objective comparison of three distinct synthetic routes to this target molecule. The analysis focuses on synthetic efficiency, practicality, and the underlying chemical principles, offering researchers and drug development professionals the insights needed to make informed decisions for their synthetic strategies.
Introduction
The target molecule, 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide, integrates two crucial pharmacophores: a benzenesulfonamide moiety and an N-aryl-2-oxazolidinone ring. The latter is a privileged structure in medicinal chemistry, most notably found in the linezolid class of antibiotics. The efficiency of the synthetic route to this compound can significantly impact the overall cost and timeline of a drug development program. This guide will dissect three plausible synthetic strategies, designated as Route A (a linear approach), Route B (a convergent isocyanate-based approach), and Route C (a direct coupling approach), providing a comprehensive analysis of their respective merits and drawbacks.
Route A: The Linear Approach via N-Hydroxyethylation and Cyclization
This classical, linear strategy involves the initial formation of an N-(2-hydroxyethyl) intermediate from 4-aminobenzenesulfonamide (sulfanilamide), followed by a cyclization step to construct the oxazolidinone ring.
Overall Strategy
Validation
"Assessing the off-target binding of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide"
This guide provides a rigorous technical framework for assessing the off-target binding profile of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide . Based on its chemical structure (a primary benzenesulfonamide linked to...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical framework for assessing the off-target binding profile of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide . Based on its chemical structure (a primary benzenesulfonamide linked to an oxazolidinone ring), this compound functions primarily as a Carbonic Anhydrase Inhibitor (CAI) .
The critical challenge in developing this molecule is distinguishing its efficacy against therapeutic targets (typically tumor-associated CA IX/XII ) from its off-target binding to ubiquitous housekeeping isoforms (CA I/II ) or structurally similar enzymes like COX-2 .
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.
Executive Summary: The Specificity Challenge
4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonamide represents a hybrid scaffold combining the zinc-binding pharmacophore of sulfonamides with an oxazolidinone tail. While the sulfonamide moiety drives nanomolar affinity for Carbonic Anhydrases (CAs), the oxazolidinone ring influences isoform selectivity and physicochemical properties.
The Core Problem: The primary sulfonamide group (
) is a "privileged structure" that binds indiscriminately to the Zn(II) ion in the active site of nearly all 15 human CA isoforms. Off-target binding to cytosolic CA I and CA II causes systemic side effects (paresthesia, metabolic acidosis), while binding to COX-2 (due to the hydrophobic tail) can introduce cardiovascular risks.
This guide outlines the experimental workflow to validate this compound against industry standards.
Comparative Performance Profile
To objectively assess the compound, it must be benchmarked against established inhibitors with known selectivity profiles.
Table 1: Comparative Selectivity Landscape
Feature
Target Compound (Oxazolidinone-Sulfonamide)
Acetazolamide (Standard Alternative)
SLC-0111 (Selective Alternative)
Celecoxib (Structural Outlier)
Primary Target
CA IX / CA XII (Hypoxia-driven tumors)
Pan-CA Inhibitor (Glaucoma/Diuretic)
CA IX (Solid Tumors)
COX-2 (Inflammation)
Key Off-Target
CA I & CA II (Cytosolic)
CA I, II, IV, VA, VB, VII, IX, XII
Minimal CA I/II binding
CA II (Weak)
Binding Mode
Zn(II) coordination + Hydrophobic pocket fit
Zn(II) coordination (Sterically small)
Tail-approach (Exosite binding)
Hydrophobic channel
Selectivity Ratio ( Off / On)
Variable (Must be determined via Protocol A)
~1 (Non-selective)
>100 (Highly Selective)
N/A (COX selective)
Clinical Risk
Acidosis (if CA II hit), GI toxicity
Paresthesia, Acidosis, Fatigue
Tolerable (Phase Ib/II)
CV Events
Experimental Protocols for Off-Target Assessment
To validate the off-target profile, you must move beyond simple IC50s. The following protocols establish a self-validating system for determining kinetic selectivity.
Protocol A: Stopped-Flow CO₂ Hydration Assay (The Gold Standard)
Rationale: Traditional colorimetric assays are too slow for the rapid catalytic turnover of CAs (
). Stopped-flow kinetics measure the physiological reaction directly.
Methodology:
Reagents: Purified recombinant human CA I, CA II (Off-targets) and CA IX (Target). Substrate:
saturated water. Indicator: Phenol red (0.2 mM).
Buffer System: 20 mM HEPES (pH 7.5), 20 mM
(to maintain ionic strength).
Procedure:
Incubate enzyme (10–20 nM) with the inhibitor (0.1 nM – 10 µM) for 15 minutes at room temperature.
Rapidly mix enzyme-inhibitor complex with
substrate in a Stopped-Flow apparatus (e.g., Applied Photophysics).
Monitor absorbance decay at 557 nm (acidification rate).
Calculation: Fit the initial velocity data to the Cheng-Prusoff equation to derive
.
Validation: The
for Acetazolamide against CA II must fall within 5–12 nM to validate the run.
Rationale: Confirms physical binding to off-targets (like COX-2 or unrelated kinases) by measuring thermal stabilization (
).
Methodology:
Setup: Mix 2 µM recombinant protein (e.g., COX-2, CA I) with 20 µM compound in a qPCR plate.
Dye: Add SYPRO Orange (5x final concentration).
Ramp: Heat from 25°C to 95°C at 1°C/min.
Readout:
Positive Hit: A shift in melting temperature (
) indicates significant binding.
Negative Control: DMSO only.
Positive Control: Celecoxib (for COX-2) or Ethoxzolamide (for CAs).
Protocol C: Surface Plasmon Resonance (SPR)
Rationale: Determines residence time. A compound might have low affinity (high
) but a long residence time on an off-target, leading to prolonged toxicity.
Methodology:
Immobilization: Amine-couple CA II and CA IX to separate flow channels on a CM5 sensor chip.
Injection: Inject analyte (the oxazolidinone-sulfonamide) at 5 concentrations (e.g., 0.1x to 10x
).
Dissociation: Allow 600s dissociation time to measure
.
Analysis: Calculate Selectivity Index based on Residence Time (
) rather than just affinity.
Visualizing the Off-Target Pathway
The following diagram illustrates the mechanistic divergence between the desired therapeutic effect (CA IX inhibition) and the off-target toxicity (CA I/II inhibition), highlighting where the oxazolidinone tail influences the outcome.
Caption: Mechanistic pathway showing the divergence between therapeutic efficacy (CA IX) and toxicity (CA II/COX-2) mediated by the oxazolidinone tail.
Data Interpretation & Decision Matrix
When analyzing the data from Protocol A (Stopped-Flow), use this decision matrix to determine the viability of the compound:
Metric
Result
Interpretation
Action
Selectivity Ratio ( CA II / CA IX)
Poor Selectivity
Fail. High risk of systemic acidosis.
Selectivity Ratio
Moderate Selectivity
Optimize. Modify oxazolidinone ring substituents.
Selectivity Ratio
High Selectivity
Pass. Proceed to ADME/PK.
COX-2 Inhibition
IC50
Dual Inhibitor
Flag. Assess CV risk vs. Anti-inflammatory benefit.
Why This Matters
The oxazolidinone ring is bulky. In CA II , the active site entrance is narrow and hydrophilic. In CA IX , the active site is associated with a proteoglycan-like domain and is more accommodating to bulky "tail" groups.
Success Indicator: If the oxazolidinone group creates a steric clash with Phe131 in CA II but fits into the hydrophobic pocket of CA IX, the compound will exhibit the desired "High Selectivity" profile.
References
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors as Antitumor Agents. Bioorganic & Medicinal Chemistry. Link
Carta, F., et al. (2012). Sulfonamides incorporating 1,3,5-triazine moieties selectively inhibit carbonic anhydrase isoforms IX and XII. Bioorganic & Medicinal Chemistry. Link
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with a benzenesulfonamide derivative. Proceedings of the National Academy of Sciences.[2] Link
Maresca, A., et al. (2009).[3] Deciphering the mechanism of carbonic anhydrase inhibition with coumarins and sulfocoumarins. Journal of Medicinal Chemistry. Link
"Comparative analysis of the pharmacokinetic properties of oxazolidinone-sulfonamides"
This guide provides a comparative technical analysis of the pharmacokinetic (PK) properties of Oxazolidinone-Sulfonamide conjugates —an emerging class of hybrid antibiotics designed to combat multi-drug resistant (MDR) G...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of the pharmacokinetic (PK) properties of Oxazolidinone-Sulfonamide conjugates —an emerging class of hybrid antibiotics designed to combat multi-drug resistant (MDR) Gram-positive pathogens.
Executive Summary
The rise of linezolid-resistant Staphylococcus aureus (LRSA) and vancomycin-resistant Enterococci (VRE) has necessitated the evolution of the oxazolidinone scaffold. Oxazolidinone-sulfonamides represent a strategic structural hybridization. By incorporating a sulfonamide or sulfonyl moiety—often at the C-5 side chain or N-aryl ring—these conjugates aim to modulate lipophilicity, enhance ribosomal binding affinity, and bypass efflux pumps.
This guide analyzes the pharmacokinetic shifts observed when transitioning from the parent oxazolidinone (e.g., Linezolid) to these sulfonamide-bearing hybrids, focusing on absorption kinetics, protein binding, and metabolic stability.
Structural Basis of Pharmacokinetic Divergence
To understand the PK data, one must understand the structural modifications. Standard oxazolidinones (Linezolid) possess a morpholine ring and an acetamidomethyl side chain. In oxazolidinone-sulfonamides, the sulfonamide group (
) is introduced to alter the physicochemical profile.
DOT Diagram 1: Structural Logic & PK Impact
The following diagram illustrates how structural components influence specific PK parameters.
Caption: Structural Activity Relationship (SAR) linking the sulfonamide moiety to pharmacokinetic outcomes.
Comparative Pharmacokinetic Analysis
The following analysis contrasts Linezolid (LZD) , the clinical standard, with Representative Oxazolidinone-Sulfonamide Hybrids (OSH) (e.g., compounds like YC-20 or cyclic sulfonamide derivatives described in recent literature).
Absorption and Bioavailability[1][2]
Linezolid: Exhibits ~100% oral bioavailability (F) due to its amphiphilic nature and moderate LogP (~0.55). It requires no dose adjustment between IV and oral administration.
Hybrids (OSH): The introduction of the sulfonyl group often increases lipophilicity (LogP > 1.5). While this can enhance passive permeability across bacterial membranes, it often reduces aqueous solubility, potentially creating a dissolution-rate-limited absorption window.
Observation: Some hybrids show reduced
and delayed compared to LZD unless formulated as microemulsions or salts.
Distribution and Protein Binding[1]
Linezolid: Low plasma protein binding (~31%), allowing high free-drug concentrations (
) to penetrate tissues (Vd ~ 40-50 L).
Hybrids (OSH): Sulfonamides are known for higher albumin binding. Hybrids often exhibit protein binding rates of 60–90% .
Clinical Implication: While higher binding extends half-life (
), it reduces the free fraction available for antibacterial activity. Efficacy models for these hybrids must adjust for rather than total AUC.
Metabolism and Stability
Linezolid: Metabolized primarily via non-enzymatic oxidation of the morpholine ring (to PNU-142300 and PNU-142586). It is not a significant CYP450 substrate.[1]
Hybrids (OSH): The sulfonamide moiety is generally stable against the oxidative ring opening that degrades LZD. However, it introduces susceptibility to N-acetylation (via N-acetyltransferase, NAT) or CYP2C9 metabolism, depending on the specific substitution.
Advantage:[2][3] Selected hybrids demonstrate superior microsomal stability compared to LZD, potentially allowing for once-daily dosing (QD) vs. LZD's twice-daily (BID) regimen.
Quantitative Comparison Table
PK Parameter
Linezolid (Standard)
Oxazolidinone-Sulfonamide Hybrids (OSH)
Impact on Therapy
Bioavailability (F)
~100%
40% – 80% (Variable)
Hybrids may require advanced formulation.
Tmax
1 – 2 hours
2 – 4 hours
Slower onset for hybrids.
Protein Binding
~31%
60% – 90%
Hybrids have lower free drug fraction ().
Volume of Dist. (Vd)
0.6 – 0.7 L/kg
0.8 – 1.2 L/kg
Hybrids show enhanced tissue accumulation.
Half-life ()
5 – 7 hours
8 – 12 hours (Structure dependent)
Potential for QD dosing in hybrids.
Elimination Route
Non-renal (65%) + Renal (30%)
Mixed (Hepatic + Renal)
Hybrids may require hepatic dose adjustment.
Experimental Protocols for PK Evaluation
To validate the properties of a novel oxazolidinone-sulfonamide candidate, the following standardized protocols are recommended. These ensure data is comparable to clinical standards.
Protocol A: In Vitro Metabolic Stability (Microsomal Assay)
Purpose: To determine intrinsic clearance (
) and predict hepatic half-life.
Preparation:
Prepare 10 mM stock solution of the test compound (Hybrid) and Control (Linezolid) in DMSO.
Thaw pooled human liver microsomes (HLM) on ice.
Incubation System:
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Reaction Mix: 0.5 mg/mL microsomal protein, 1 µM test compound.
Pre-incubation: 5 min at 37°C.
Initiation:
Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
Sampling:
Aliquots (50 µL) taken at
min.
Quenching: Add to 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
Analysis:
Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Calculation: Plot
vs. time. Slope determines .
Protocol B: Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)
Purpose: To measure the free fraction (
) critical for antibacterial activity.
Setup:
Use a RED device (insert with semi-permeable membrane, MWCO 8 kDa).
Loading:
Chamber A (Plasma): Spike human plasma with test compound (final conc. 5 µM). Add 200 µL to the plasma chamber.
Chamber B (Buffer): Add 350 µL PBS (pH 7.4) to the buffer chamber.
Equilibration:
Incubate at 37°C on an orbital shaker (250 rpm) for 4 hours.
Sampling & Matrix Matching:
Remove 50 µL from Plasma Chamber
add to 50 µL blank buffer.
Remove 50 µL from Buffer Chamber
add to 50 µL blank plasma.
Note: Matrix matching ensures identical ionization efficiency in LC-MS.
Calculation:
Workflow Visualization
The following diagram outlines the decision tree for advancing a hybrid candidate based on PK data.
Caption: Go/No-Go Decision Tree for Oxazolidinone-Sulfonamide PK Evaluation.
References
Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. MDPI.
[Link]
Synthesis and antibacterial activities of novel oxazolidinones having cyclic sulfonamide moieties. PubMed.
[Link]
Synthesis and antibacterial activity of oxazolidinone containing sulphonyl group. Bioorganic & Medicinal Chemistry Letters.
[Link][4]
Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. Clinical Pharmacokinetics.
[Link]
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules.
[Link]